2-Vinylaziridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7N |
|---|---|
Molecular Weight |
69.11 g/mol |
IUPAC Name |
2-ethenylaziridine |
InChI |
InChI=1S/C4H7N/c1-2-4-3-5-4/h2,4-5H,1,3H2 |
InChI Key |
SQRSDAJKJORZLJ-UHFFFAOYSA-N |
SMILES |
C=CC1CN1 |
Canonical SMILES |
C=CC1CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Vinylaziridine and Its Derivatives
Direct Synthesis Strategies
Direct approaches to 2-vinylaziridines offer convergent pathways to these valuable building blocks. Key among these are the addition of nitrene or nitrene equivalents to conjugated dienes and the reaction of allylic carbene equivalents with imines.
Nitrene Equivalent Additions to Dienes
The reaction of a nitrene or a nitrene equivalent with a conjugated diene represents a classical and direct method for the synthesis of 2-vinylaziridines. researchgate.net This approach involves the [2+1] cycloaddition of the nitrogen-containing reactive intermediate across one of the double bonds of the diene.
Photochemical methods provide a means to generate highly reactive nitrene species from suitable precursors, such as vinyl azides, which can then undergo cycloaddition with dienes. The photolysis of vinyl azides can lead to the formation of 2H-azirines, which are isomers of 2-vinylaziridines. nih.govnih.gov Visible-light-mediated processes have also been developed for aziridination reactions. For instance, the photofragmentation of azoxy-triazenes under visible light can generate a free singlet nitrene, which then reacts with alkenes to yield aziridines, avoiding the need for external oxidants or metal catalysts. organic-chemistry.orgnyu.edu This method is notable for its operational simplicity and scalability. organic-chemistry.org
Recent studies have explored chromoselective photochemical processes in continuous flow reactors for the synthesis of 2H-azirines from vinyl azides, highlighting the safety and efficiency of this approach. nih.gov The choice of wavelength can be critical; for example, irradiation of a vinyl azide (B81097) at 365 nm may lead to dimers, while 420 nm light can selectively produce the 2H-azirine. nih.gov
Table 1: Photolysis-Mediated Synthesis of Azirine Derivatives from Vinyl Azides
| Entry | Vinyl Azide Substrate | Wavelength (nm) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | Ethyl (E)-2-azido-3-phenylacrylate | 365 | Diastereomeric dimers | - | nih.gov |
| 2 | Ethyl (E)-2-azido-3-phenylacrylate | 450 | Ethyl 2-phenyl-2H-azirine-3-carboxylate | Moderate | nih.gov |
Nitrenes can be generated under oxidative conditions from various nitrogen sources for subsequent addition to dienes. Hypervalent iodine(III) reagents are frequently employed for this purpose, acting as efficient nitrene transfer agents. acs.orgnih.gov For example, reagents like PhI=NTs (where Ts is p-toluenesulfonyl) can deliver a nitrene moiety to an alkene. acs.org The combination of an iodine source, such as molecular iodine, with a nitrogen source can lead to either selective diamination or aziridination of olefins, depending on the reaction conditions. mdpi.com
Transition metal catalysis offers another powerful avenue for the oxidative generation of nitrenoids from precursors like organic azides. nih.gov Catalysts based on copper, rhodium, ruthenium, and cobalt can effectively mediate the transfer of a nitrene group to an olefin. nih.govresearchgate.net These reactions are advantageous as they often proceed with high efficiency and selectivity, with dinitrogen as the only byproduct. nih.gov For instance, silver complexes with trispyrazolylborate ligands have been shown to catalyze the chemo-, regio-, and stereoselective aziridination of 2,4-diene-1-ols using PhI=NTs as the nitrene source. acs.org
Table 2: Transition Metal-Catalyzed Aziridination of Dienes
| Entry | Diene | Catalyst | Nitrene Source | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | (E)-Hexa-2,4-dien-1-ol | Ag(Tpx) | PhI=NTs | 2-((E)-But-1-en-1-yl)-1-tosylaziridine-2-methanol | High | acs.org |
| 2 | Styrene | Co(II)-porphyrin | TcesN3 | N-Tces-2-phenylaziridine | Good | nih.gov |
Achieving stereocontrol in the addition of nitrenes to dienes is a critical aspect of synthesizing chiral 2-vinylaziridines. The stereochemical outcome of the reaction can often be influenced by the nature of the nitrene precursor, the catalyst, and the substrate.
For instance, silver-catalyzed aziridination of 2,4-diene-1-ols proceeds in a stereospecific manner, where the configuration of the double bond in the starting material is retained in the aziridine (B145994) product. acs.org The directing effect of the hydroxyl group in these substrates plays a crucial role in achieving high regioselectivity, with aziridination preferentially occurring at the double bond proximal to the -OH group. acs.org
Asymmetric nitrene transfer reactions have been developed using chiral catalysts. Cobalt(II)-based metalloradical catalysis with D2-symmetric chiral porphyrin complexes has been effective in the asymmetric aziridination of olefins. core.ac.uk Similarly, enantioselective catalytic aziridinations have been achieved with various transition metal catalysts, leading to the formation of optically active aziridines. nih.gov The choice of ligand on the metal catalyst is crucial for inducing high levels of enantioselectivity.
Allylic Carbene Equivalent Additions to Imines
The reaction of allylic carbene equivalents with imines provides a direct route to C-vinylaziridines. This transformation is conceptually related to the well-known epoxidation of carbonyls and includes methodologies such as the aza-Darzens and Corey-Chaykovsky reactions.
The aza-Darzens reaction involves the condensation of an imine with a carbanion bearing a leaving group at the α-position. An asymmetric vinylogous aza-Darzens approach has been developed for the synthesis of cis-vinylaziridines from chiral sulfinimines and strategically substituted dienolates. nsf.govnih.gov This method utilizes a chiral sulfinamide auxiliary to induce stereoselectivity. nsf.gov
The Corey-Chaykovsky reaction, and its imino variant, employs sulfur ylides to transfer a methylene (B1212753) or substituted methylene group to an imine, forming an aziridine. wikipedia.orgorganic-chemistry.orgadichemistry.com The reaction of telluronium allylides with imines has been shown to be a highly stereoselective method for the synthesis of vinylaziridines. rsc.org The stereochemical outcome (cis or trans) can be dependent on the nature of the substituent on the imine nitrogen. rsc.org Allylic sulfonium (B1226848) and arsonium (B1239301) salts have also been reacted with N-sulfonylimines under phase-transfer conditions to produce vinylaziridines in excellent yields. acs.orgnih.gov
Table 3: Synthesis of Vinylaziridines via Allylic Ylide Addition to Imines
| Entry | Imine | Ylide Source | Product | Stereoselectivity | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | N-Benzylidene-p-toluenesulfonamide | Allyl dimethylsulfonium bromide/KOH | 2-Phenyl-3-vinyl-1-tosylaziridine | Not high trans/cis | 95 | acs.orgnih.gov |
| 2 | N-Propylidene-p-toluenesulfonamide | Allyl-dibutyltelluronium bromide/LiHMDS | cis-2-Ethyl-3-vinyl-1-tosylaziridine | Good cis | Good | rsc.org |
| 3 | N-Benzylideneaniline | Allyl-dibutyltelluronium bromide/LiHMDS | trans-2,3-Diphenyl-3-vinylaziridine | Good trans | Good | rsc.org |
Transformations from Precursor Compounds
In addition to direct synthetic routes, 2-vinylaziridines can be prepared through the chemical modification of precursor molecules that already contain a portion of the final structure. Common strategies include the formation of the vinyl group on a pre-existing aziridine ring or the cyclization of a suitably functionalized acyclic precursor.
One of the most straightforward and reliable methods involves the ring-closure of vicinal amino alcohols. organic-chemistry.org This approach is particularly valuable for accessing N-H vinylaziridines. organic-chemistry.org However, care must be taken as some vinylaziridines are sensitive to acidic conditions that can be present in certain cyclization protocols. organic-chemistry.org
Another important class of precursors is vinyl epoxides. The ring-opening of a vinyl epoxide with an azide nucleophile, followed by reduction of the resulting azido (B1232118) alcohol and subsequent cyclization, can provide access to 2-vinylaziridines. This method leverages the well-established chemistry of epoxides and allows for the stereocontrolled introduction of the amino and hydroxyl groups.
Furthermore, the vinyl group can be constructed on a pre-formed aziridine ring. For example, the Wittig olefination of an aziridine-2-carbaldehyde is a viable method for introducing the vinyl substituent. bioorg.org This approach allows for the synthesis of 2-vinylaziridines from readily available chiral aziridine-2-methanols. bioorg.org
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Vinylaziridine |
| 2H-Azirine |
| Azoxy-triazene |
| Vinyl azide |
| Ethyl (E)-2-azido-3-phenylacrylate |
| Ethyl 2-phenyl-2H-azirine-3-carboxylate |
| PhI=NTs (p-Toluenesulfonylimino)phenyliodinane |
| (E)-Hexa-2,4-dien-1-ol |
| 2-((E)-But-1-en-1-yl)-1-tosylaziridine-2-methanol |
| Styrene |
| TcesN3 (2,2,2-Trichloroethanesulfonyl azide) |
| N-Tces-2-phenylaziridine |
| Cyclohexene |
| RuTPPCO (Ruthenium tetraphenylporphyrin (B126558) carbonyl) |
| p-Nitrophenyl azide |
| N-(p-Nitrophenyl)-7-azabicyclo[4.1.0]heptane |
| Chiral sulfinimine |
| 4-Bromo-substituted dienolate |
| N-Benzylidene-p-toluenesulfonamide |
| Allyl dimethylsulfonium bromide |
| 2-Phenyl-3-vinyl-1-tosylaziridine |
| N-Propylidene-p-toluenesulfonamide |
| Allyl-dibutyltelluronium bromide |
| cis-2-Ethyl-3-vinyl-1-tosylaziridine |
| N-Benzylideneaniline |
| trans-2,3-Diphenyl-3-vinylaziridine |
| Vicinal amino alcohol |
| Vinyl epoxide |
| Aziridine-2-carbaldehyde |
SN2/SN2′ Displacement Reactions of Amino Alcohol Derivatives
A foundational approach to aziridine synthesis involves the intramolecular cyclization of vicinal amino alcohols. This transformation proceeds through an SN2 mechanism, where the nitrogen atom acts as a nucleophile, displacing a suitably activated hydroxyl group on an adjacent carbon. For the synthesis of 2-vinylaziridines, this strategy is applied to amino alcohol precursors that already contain the vinyl moiety or a precursor to it.
The stereochemical outcome of this reaction is a key feature, with the SN2 pathway resulting in an inversion of configuration at the carbon bearing the leaving group. The efficiency of the cyclization is highly dependent on the nature of the activating group on the hydroxyl function. Common activation strategies include conversion to sulfonates (e.g., tosylates, mesylates) or the use of Mitsunobu conditions. The choice of activating agent and reaction conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions.
For instance, the internal Mitsunobu reaction of β-amino alcohols can be intentionally employed to produce chiral aziridines. This reaction proceeds with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.govresearchgate.net
Preparation from 1,4-Aminoalcohols
An effective method for the preparation of activated 2-vinylaziridines utilizes N-substituted 1,4-aminoalcohols as precursors. This approach allows for the direct synthesis of aziridines with various activating groups on the nitrogen atom, such as N-benzoyl, N-p-toluenesulfonyl, N-t-butoxycarbonyl, and N-benzyloxycarbonyl.
The cyclization is typically achieved under Mitsunobu conditions, employing triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD). This reaction proceeds via an SN2′ type displacement of an oxyphosphonium intermediate formed from the 1,4-aminoalcohol. The nucleophilic nitrogen atom attacks the allylic system, leading to the formation of the this compound ring. This method has been shown to produce good yields of the desired products. For example, cis-1,4-amino alcohols with a benzoyl group on the nitrogen have been successfully converted to the corresponding 2-vinylaziridines in good yields.
It is important to note that with certain substrates, such as enantiomerically pure N-benzoyl aminoalcohols, the formation of oxazoline (B21484) byproducts through cyclization at the oxygen atom can occur alongside the desired aziridination. However, substrates with N-Cbz and N-Boc protecting groups have been shown to yield exclusively the vinyl aziridines.
Table 1: Synthesis of 2-Vinylaziridines from 1,4-Aminoalcohols via Mitsunobu Reaction
| Starting Material (N-Substituent) | Reagents | Product | Yield (%) |
|---|---|---|---|
| N-Benzoyl | PPh~3~, DEAD | N-Benzoyl-2-vinylaziridine | Good |
| N-Cbz | PPh~3~, DEAD | N-Cbz-2-vinylaziridine | Good |
| N-Boc | PPh~3~, DEAD | N-Boc-2-vinylaziridine | Good |
Wittig Olefination of Aziridinyl Aldehydes
The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and can be effectively applied to the synthesis of 2-vinylaziridines. organic-chemistry.orgmasterorganicchemistry.com This methodology involves the reaction of an aziridinyl aldehyde with a phosphonium (B103445) ylide. The geometry of the resulting vinyl group is dependent on the nature of the ylide used. Non-stabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org
In a typical procedure, an N-protected aziridine-2-carbaldehyde is treated with a suitable phosphonium ylide, which is generated in situ by the deprotonation of a phosphonium salt with a strong base. This approach has been successfully employed for the synthesis of 2-alkenylaziridines. For instance, the reaction of an aziridine-2(S)-carbaldehyde with an appropriate Wittig reagent has been shown to produce a (Z)-2-alkenylaziridine in high yield and with excellent stereoselectivity.
The synthesis of the required phosphonium ylide typically begins with the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. masterorganicchemistry.com This salt is then deprotonated to generate the nucleophilic ylide.
Table 2: Example of Wittig Olefination for 2-Alkenylaziridine Synthesis
| Aziridinyl Aldehyde | Wittig Reagent Precursor | Base | Product | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Aziridine-2(S)-carbaldehyde | (C~15~H~31~)PPh~3~Br | LiHMDS | 2(S)-[(Z)-Hexadec-1-enyl]aziridine | 93 | 99:1 |
Palladium-Catalyzed Cross-Coupling of Metalated Aziridines with Vinyl Halides
Palladium-catalyzed cross-coupling reactions offer a versatile and stereospecific method for the synthesis of 2-vinylaziridines. The Negishi coupling, in particular, has been successfully applied to couple metalated aziridines with vinyl halides. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction involves the formation of an organozinc reagent from an N-protected 2-lithioaziridine, which is then coupled with a vinyl halide in the presence of a palladium catalyst. wikipedia.org
The key to this method is the generation of a configurationally stable aziridinylzinc chloride intermediate. This intermediate is then able to participate in the palladium-catalyzed cross-coupling cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The use of a suitable palladium catalyst and ligands is crucial for achieving high yields and maintaining the stereochemical integrity of the aziridine ring.
This methodology has been demonstrated to be effective for the coupling of N-sulfonyl-protected aziridinylzinc chlorides with a variety of vinyl bromides, providing the corresponding 2-vinylaziridines with retention of stereochemistry. nih.govsemanticscholar.org
Table 3: Palladium-Catalyzed Negishi Coupling for this compound Synthesis
| Aziridine Precursor | Organometallic Reagent | Vinyl Halide | Catalyst System | Product |
|---|---|---|---|---|
| N-Sulfonyl-2-lithioaziridine | Aziridinylzinc chloride | Vinyl bromide | Pd(0) catalyst | N-Sulfonyl-2-vinylaziridine |
Epoxide to Aziridine Conversions
The conversion of vinyl epoxides to 2-vinylaziridines represents another important synthetic route. This transformation typically proceeds in two steps: the nucleophilic ring-opening of the vinyl epoxide with a nitrogen nucleophile, followed by the cyclization of the resulting amino alcohol intermediate. scilit.com
The ring-opening of the vinyl epoxide often occurs via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring. researchgate.netmasterorganicchemistry.com A common nitrogen nucleophile used for this purpose is sodium azide, which leads to the formation of an azido alcohol. The subsequent reduction of the azide to an amine, followed by activation of the hydroxyl group and intramolecular cyclization, yields the this compound. The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide and the reaction conditions employed for both the ring-opening and cyclization steps.
Table 4: General Scheme for Epoxide to Aziridine Conversion
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | Vinyl epoxide, Nitrogen nucleophile (e.g., NaN~3~) | Amino alcohol derivative | S~N~2 ring-opening |
| 2 | Amino alcohol derivative | This compound | Intramolecular cyclization |
Asymmetric Synthesis of Chiral 2-Vinylaziridines
The synthesis of enantiomerically pure chiral 2-vinylaziridines is of significant interest due to their potential as building blocks in the synthesis of complex nitrogen-containing molecules. Asymmetric synthesis strategies aim to control the stereochemistry of the aziridine ring during its formation.
Reagent-Controlled Asymmetric Induction
Reagent-controlled asymmetric induction involves the use of a chiral reagent to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. york.ac.uk This approach has been successfully applied to the synthesis of chiral 2-vinylaziridines.
One notable example involves the reaction of oximes with a chloroallyl phosphonic diamide (B1670390) anion derived from a chiral diamine. This reaction leads to the formation of enantiomerically pure cis-N-alkoxy-2-alkenylaziridines. researchgate.net In this case, the chirality of the phosphonic diamide reagent dictates the stereochemistry of the newly formed aziridine ring.
Another strategy involves the use of chiral auxiliaries. researchgate.netwikipedia.orgnih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. While specific examples for this compound synthesis are less commonly detailed in introductory literature, the principle remains a cornerstone of asymmetric synthesis. The chiral auxiliary can influence the facial selectivity of reactions such as nucleophilic additions or cyclizations, leading to the desired enantiomer.
Table 5: Example of Reagent-Controlled Asymmetric Synthesis
| Substrate | Chiral Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| Oxime | Chloroallyl phosphonic diamide anion (derived from a chiral diamine) | cis-N-Alkoxy-2-alkenylaziridine | Enantiomerically pure |
Chiral Sulfinimine-Mediated Aziridination
The use of chiral N-sulfinylimines as electrophiles has emerged as a powerful strategy for the asymmetric synthesis of aziridines. A notable advancement in this area is the asymmetric vinylogous aza-Darzens reaction, which provides a direct route to chiral cis-vinylaziridines. nsf.govnih.gov This method involves the reaction of dienolates, functionalized with a γ-leaving group, with chiral sulfinimines. nsf.govnih.gov
The reaction is initiated by a syn-selective addition of the dienolate to the sulfinimine, followed by an intramolecular cyclization via displacement of the γ-bromide to furnish the cis-vinylaziridine product. nih.gov The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the starting imine. nsf.gov For instance, the reaction of various chiral sulfinylimines with a 4-bromo-substituted butenolide-derived dienolate has been systematically studied. nsf.gov
The process has been shown to be robust, affording the desired vinylaziridine products in good to excellent yields. nih.gov A key advantage of this methodology is its accessibility to either enantiomeric series of the vinylaziridine products by simply selecting the appropriate enantiomer of the chiral sulfinamide auxiliary. nsf.gov
| Entry | Imine Substituent (R) | Overall Yield (%) | Diastereomeric Ratio (major:minor) |
|---|---|---|---|
| 1 | Ph | 78 | 2:1 |
| 2 | 4-MeO-Ph | 85 | 2:1 |
| 3 | 4-CF3-Ph | 75 | 1.5:1 |
| 4 | 2-Naphthyl | 79 | 2:1 |
| 5 | i-Pr | 72 | 3:1 |
| 6 | c-Hex | 68 | 3:1 |
Enantioselective Routes from Natural α-Amino Acids
Natural α-amino acids represent a readily available and inexpensive source of chirality for the synthesis of complex molecules. Their inherent stereochemistry can be effectively transferred to target molecules, including chiral aziridines. A prominent example is the synthesis of enantiomerically pure this compound derivatives from L-serine.
One efficient route commences with commercially available (2S)-hydroxymethylaziridine, a derivative of L-serine. bioorg.orgrsc.org The synthesis proceeds through a five-step sequence. The initial step involves the Swern oxidation of (2S)-hydroxymethylaziridine to afford the corresponding aziridine-2-(S)-carbaldehyde. bioorg.org This aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the vinyl group. For example, reaction with the ylide generated from pentadecyltriphenylphosphonium bromide provides (2S)-[(Z)-hexadec-1-enyl]aziridine in high yield and with excellent (Z:E) selectivity. bioorg.org
This methodology provides a practical and scalable approach to chiral 2-vinylaziridines, leveraging the stereochemical integrity of natural amino acid precursors. The synthetic sequence is summarized below:
| Step | Reaction | Product | Yield (%) |
|---|---|---|---|
| 1 | Swern Oxidation | Aziridine-2-(S)-carbaldehyde | Not reported |
| 2 | Wittig Reaction | 2(S)-[(Z)-Hexadec-1-enyl]aziridine | 93 |
Transition Metal-Catalyzed Asymmetric Aziridination
Transition metal catalysis offers a powerful and versatile platform for the asymmetric aziridination of olefins. researchgate.net In the context of this compound synthesis, the direct aziridination of 1,3-dienes is a particularly attractive strategy. Various transition metals, including rhodium and copper, have been successfully employed to catalyze this transformation with high levels of regio- and enantioselectivity. chemistryviews.orgacs.org
Rhodium(II) catalysts, for instance, have been shown to be highly effective for the intermolecular aziridination of alkenes. chemistryviews.org C₄-symmetrical dirhodium(II) tetracarboxylates can catalyze the reaction of substituted alkenes with sulfamates to produce aziridines in high yields and with excellent enantiomeric excesses. chemistryviews.org While not exclusively focused on dienes, these systems demonstrate the potential for highly stereocontrolled aziridination. The reaction of dienyl carbamates with PhI(OR)₂ in the presence of rhodium catalysts can lead to the formation of vinyl aziridines, which can then undergo in situ ring-opening.
Copper-based catalytic systems are also widely used for asymmetric aziridination. acs.org Chiral copper complexes, often in conjunction with bisoxazoline or other chiral ligands, can catalyze the reaction of nitrene precursors with 1,3-dienes. acs.org For example, the copper-catalyzed aziridination of 1,4-diphenyl-1,3-butadiene with PhI=NTs has been reported. The choice of the chiral ligand is crucial in controlling the enantioselectivity of the aziridination of the double bond.
The palladium-catalyzed asymmetric diamination of conjugated dienes using di-tert-butyldiaziridinone as the nitrogen source also provides a route to vinylaziridine precursors. nih.gov This reaction proceeds with good enantioselectivity and high regio- and diastereoselectivity. nih.gov
| Catalyst System | Diene Substrate | Nitrogen Source | Product Type | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral Rh(II) carboxylate | Generic Alkenes | Sulfamates | Aziridines | up to 99 | chemistryviews.org |
| CuOTf-Bisoxazoline | 1,3-Dienes | PhI=NTs | Vinylaziridines | up to 80 | acs.org |
| Chiral NHC-Pd(0) | Conjugated Dienes | di-tert-butyldiaziridinone | Diamination products (via aziridines) | 62-91 | nih.gov |
Reactivity and Mechanistic Studies of 2 Vinylaziridine Transformations
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The high ring strain and polarized carbon-nitrogen bonds within the aziridine ring make it susceptible to nucleophilic attack. researchgate.net For 2-vinylaziridines, nucleophilic attack can occur at either the C2 (SN2 pathway) or the C4 position of the vinyl group (SN2' pathway), a conjugate addition. The regioselectivity of this ring-opening is highly dependent on the nature of the nucleophile, the activating group on the aziridine nitrogen, and the reaction conditions. researchgate.netresearchgate.net
The presence of an electron-withdrawing group on the aziridine nitrogen atom activates the ring, enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. arkat-usa.org Common activating groups include sulfonyl (e.g., tosyl, nosyl) and diphenylphosphinyl (Dpp) groups. beilstein-journals.orgnih.gov
The ring-opening of aziridines using hydride reagents, such as Lithium Aluminium Hydride (LiAlH₄), is a common method for the synthesis of amines. In the case of substituted aziridines, the regioselectivity of the hydride attack is a key consideration. Research on 2-substituted N,N-dibenzylaziridinium ions has shown that hydride-induced ring opening occurs preferentially at the unsubstituted aziridine carbon atom. rsc.org This contrasts with other nucleophiles like bromide, which attack the more substituted carbon. rsc.org
For non-activated 2-substituted aziridines, LiAlH₄-promoted reduction can lead to the corresponding β-amino alcohols with regioselectivity dependent on the substitution pattern and reaction conditions, which can be enhanced by microwave irradiation. nih.gov In the context of 2-vinylaziridines, the presence of the vinyl group introduces two potential sites for nucleophilic attack: the C2 and C3 carbons of the aziridine ring. The general trend observed is that hydride nucleophiles attack the less sterically hindered C3 position. bioorg.org For instance, the reduction of an N-protected aziridine-2-carboxylate (B8329488) with LiAlH₄ first reduces the carbonyl group to an alcohol; subsequent ring-opening reduction then occurs at the C3–N bond to yield a β-amino alcohol. bioorg.org
Table 1: Regioselectivity of Hydride Ring-Opening on Aziridines
| Aziridine Type | Hydride Reagent | Major Product | Pathway | Reference |
|---|---|---|---|---|
| 2-Substituted N,N-dibenzylaziridinium | Hydride | Attack at unsubstituted carbon | SN2 | rsc.org |
| Non-activated 2-(acetoxymethyl)aziridines | LiAlH₄ | β-amino alcohols | SN2 | nih.gov |
This table summarizes the general regioselectivity observed in hydride-mediated ring-opening reactions of substituted aziridines.
Organocopper reagents, particularly lower-order lithium dialkylcuprates (R₂CuLi), are soft nucleophiles that exhibit a strong preference for conjugate addition reactions. masterorganicchemistry.com When reacting with 2-vinylaziridines, this translates to a highly regioselective attack at the terminal carbon of the vinyl group (C4), proceeding via an SN2' pathway.
Studies on N-diphenylphosphinyl (Dpp) activated vinylaziridines have demonstrated that their reaction with various lithio dialkylcuprates occurs with complete regioselectivity. beilstein-journals.orgnih.gov This SN2' ring-opening yields (E)-allylamines as the exclusive products in good yields. beilstein-journals.orgnih.gov This high level of regiocontrol is a hallmark of organocuprate reactivity with vinyl-substituted strained rings and represents one of the first examples of 100% regioselective ring opening of simple vinylaziridines with these reagents. beilstein-journals.orgnih.gov
Table 2: SN2' Ring-Opening of N-Dpp-2-vinylaziridines with Organocuprates
| Aziridine Substrate | Cuprate Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Dpp-2-phenyl-3-vinylaziridine | Me₂CuLi | (E)-N-Dpp-4-phenyl-1-penten-3-amine | 75 | beilstein-journals.org |
| N-Dpp-2-phenyl-3-vinylaziridine | Bu₂CuLi | (E)-N-Dpp-4-phenyl-1-nonen-3-amine | 80 | beilstein-journals.org |
| N-Dpp-2-(4-bromophenyl)-3-vinylaziridine | Me₂CuLi | (E)-N-Dpp-4-(4-bromophenyl)-1-penten-3-amine | 60 | beilstein-journals.org |
Data sourced from studies on N-diphenylphosphinyl activated vinylaziridines. beilstein-journals.org
The reaction of 2-vinylaziridines with other carbon nucleophiles also shows a strong tendency for the SN2' pathway, although the regioselectivity can be influenced by the nature of the nucleophile and the catalyst employed.
Palladium-catalyzed reactions of N-Dpp-vinylaziridines with soft carbon nucleophiles like sodiomalonate and sodium bis(phenylsulfonyl)methide proceed with complete regiocontrol, exclusively yielding the SN2' product. beilstein-journals.org This methodology provides a route to functionalized allylic amines. In contrast, harder nucleophiles like Grignard reagents (e.g., methyl magnesium iodide) show a preference for the SN2' pathway, but the regiocontrol is diminished, leading to a mixture of products from attack at both the C2 and C4 positions. beilstein-journals.orgnih.gov
Table 3: Ring-Opening of N-Dpp-vinylaziridines with Carbon Nucleophiles
| Aziridine Substrate | Nucleophile | Catalyst | Pathway | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Dpp-2-phenyl-3-vinylaziridine | AllylMgCl | - | SN2' | 61 | beilstein-journals.org |
| N-Dpp-2-phenyl-3-vinylaziridine | CH₂(CO₂Et)₂/NaH | Pd(PPh₃)₄ | SN2' | 55 | beilstein-journals.org |
| N-Dpp-2-(4-bromophenyl)-3-vinylaziridine | CH₂(SO₂Ph)₂/NaH | Pd(PPh₃)₄ | SN2' | 40 | beilstein-journals.org |
This table illustrates the regioselectivity of ring-opening with various carbon nucleophiles. beilstein-journals.org
Oxygen-based nucleophiles, such as carboxylates and alcohols, can also effectively open the 2-vinylaziridine ring. These reactions are often promoted by acid catalysis, which activates the aziridine by protonating the nitrogen atom.
The regioselective ring-opening of 2-vinylaziridines with acetic acid (AcOH) has been shown to proceed via allylic activation, where the nucleophilic acetate (B1210297) attacks the C2 position, cleaving the C2-N bond specifically. bioorg.orgbioorg.org Similarly, acid-catalyzed ring-opening of activated aziridines with various alcohols, including primary, secondary, and tertiary alcohols, provides a straightforward method for preparing 2-amino ethers. nih.gov The reaction of oxazolidinone-fused aziridines with alcohols like methanol (B129727) and ethanol, catalyzed by acids such as triflic acid (TfOH), proceeds in good yields. nih.gov
Table 4: Ring-Opening of Activated Aziridines with Oxygen Nucleophiles
| Aziridine Type | Nucleophile | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| This compound | Acetic Acid (AcOH) | CH₂Cl₂ | C2-attack product | bioorg.org |
| Oxazolidinone-fused aziridine | Methanol | 20 mol % TfOH | 2-Amino ether | nih.gov |
| Oxazolidinone-fused aziridine | Ethanol | 20 mol % TfOH | 2-Amino ether | nih.gov |
This table shows examples of ring-opening reactions with oxygen nucleophiles under various conditions.
Sulfur nucleophiles, known for their high nucleophilicity and "soft" character, are effective reagents for aziridine ring-opening. chemistrysteps.commasterorganicchemistry.com The reaction of N-Dpp-2-vinylaziridine with lithium thiophenolate results in a ring-opening reaction. beilstein-journals.org Research has also demonstrated that thiophenol can promote the ring-opening of aziridines with iodine under mild conditions to afford β-iodo amines. organic-chemistry.org Brønsted acid-catalyzed ring-opening of aziridines with thiophenols has also been reported as a viable method. researchgate.net
While specific studies detailing the reaction of selenium nucleophiles with 2-vinylaziridines are less common, the general principles of nucleophilicity suggest they would be highly effective. Selenium-centered anions are typically stronger nucleophiles than their sulfur counterparts. researchgate.net Given that sulfur nucleophiles like thiophenolate react readily, it is expected that selenolates (RSe⁻) would also efficiently open the vinylaziridine ring, likely favoring the SN2' pathway due to their soft nucleophilic nature.
Table 5: Ring-Opening of N-Dpp-2-phenyl-3-vinylaziridine with Thiophenolate
| Aziridine Substrate | Nucleophile | Conditions | Pathway | Yield (%) | Reference |
|---|
This table provides a specific example of a ring-opening reaction with a sulfur nucleophile. beilstein-journals.org
Nucleophilic Ring-Opening with Various Reagents
Nitrogen Nucleophiles
The high ring strain of aziridines, estimated at approximately 27 kcal/mol, makes them highly reactive towards ring-opening reactions with a variety of nucleophiles. nih.govresearchgate.netresearchgate.net Nitrogen nucleophiles, in particular, are effective for the ring-opening of 2-vinylaziridines, leading to the formation of valuable 1,2-diamine derivatives. The reaction can be activated by alkylating the ring nitrogen, which forms a more reactive aziridinium (B1262131) ion, facilitating nucleophilic attack. For instance, activation with agents like allyl iodide in the presence of silver triflate (AgOTf) allows for the ring-opening by nucleophiles such as acetate and azide (B81097). researchgate.net
Nitrogen heterocycles, which are typically considered hard nucleophiles, have also been successfully employed in these transformations. nih.gov For the reaction to proceed effectively, the nitrogen heterocycle often requires an electron-withdrawing group. nih.gov This modification enhances the nucleophilicity of the nitrogen atom, enabling it to attack the vinylaziridine. Both substituted 1H-pyrroles and 1H-indoles have been used to generate N-alkylated products with high yields and selectivity. nih.govnih.gov
The regioselectivity of the nucleophilic attack on 2-vinylaziridines can result in two possible products, arising from either SN2 or SN2′ pathways. The specific outcome is often influenced by the reaction conditions and the nature of the nucleophile and substrate.
Reductive Ring-Opening Reactions
Reductive methods provide another pathway for the ring-opening of 2-vinylaziridines. These reactions typically involve the use of reducing agents to cleave the C-N bond of the aziridine ring. For example, products from palladium-catalyzed cycloadditions involving 2-vinylaziridines, such as imidazolidinones, can be reduced almost quantitatively to yield sensitive imidazolidines, which can then be hydrolyzed to produce vicinal diamines. nih.govacs.org This two-step process demonstrates a synthetic application of reductive ring-opening to access important functional groups.
Palladium-Catalyzed Ring-Opening Mechanisms
Palladium catalysis offers a powerful and versatile method for the ring-opening of 2-vinylaziridines, enabling a range of transformations with high selectivity. nih.govacs.org These reactions proceed through mechanisms that often involve the formation of π-allyl palladium intermediates, leading to various functionalized products. acs.orgnih.gov
The key step in palladium-catalyzed ring-opening reactions of 2-vinylaziridines is the oxidative addition of a Pd(0) complex to the aziridine. This step forms a η3-π-allyl palladium(II) complex. wikipedia.org This process is analogous to the well-known Tsuji-Trost reaction. wikipedia.org The formation of this intermediate is facilitated by the release of ring strain in the three-membered aziridine ring. nih.gov
The π-allyl palladium intermediate is dynamic, capable of interconverting between different diastereomeric forms through a η3−η1−η3 mechanism. acs.orgnih.gov This rapid equilibration is crucial for achieving high stereoselectivity in subsequent transformations, particularly in dynamic kinetic asymmetric processes. nih.govacs.org The reactivity of these intermediates allows for subsequent attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net
The regioselectivity and stereoselectivity of palladium-catalyzed ring-opening reactions are critical aspects that determine the structure of the final product. The choice of catalyst, specifically the ligand coordinated to the palladium center, plays a pivotal role in controlling these outcomes. nih.govacs.org For instance, different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can direct the nucleophilic attack to either the C2 or C3 position of the original aziridine ring. nih.govacs.org
Computational studies have shown that interactions between the palladium catalyst and the aziridine substrate are key in determining the regioselectivity of the ring-opening event. nih.govacs.org In some systems, bulky phosphine ligands can sterically hinder attack at the more substituted benzylic carbon, leading to preferential reaction at the terminal carbon of the vinyl group. acs.org The stereochemistry of the reaction is also well-controlled, often proceeding via an SN2-type oxidative addition, which results in an inversion of configuration at the carbon center. nih.govacs.org This stereospecificity allows for the transfer of chiral information from an enantiopure aziridine starting material to the product. nih.govacs.org
Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. nih.govacs.org In the context of 2-vinylaziridines, palladium-catalyzed DYKAT reactions have been successfully developed. nih.govacs.org
This process relies on the rapid equilibration of the diastereomeric π-allyl palladium intermediates, which occurs faster than the subsequent nucleophilic attack. acs.org Under these Curtin-Hammett conditions, a chiral palladium catalyst selectively catalyzes the reaction of one of the rapidly interconverting intermediates, funneling the racemic starting material into a single, highly enantioenriched product. nih.govacs.org The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.govnih.gov For example, ligands derived from trans-1,2-diaminocyclohexane have proven effective. nih.govacs.org The electrophilicity of the reaction partner, such as an isocyanate, can also influence the enantiomeric excess of the product. nih.govacs.org
| Isocyanate | Electrophilicity | Enantiomeric Excess (ee %) |
|---|---|---|
| Benzoyl isocyanate | High | 13 |
| Phenyl isocyanate | Moderate | 88 |
| p-Methoxyphenyl isocyanate | Low | 93 |
| Benzyl (B1604629) isocyanate | Low | 95 |
Rearrangement and Isomerization Pathways
In addition to ring-opening reactions, 2-vinylaziridines can undergo various rearrangement and isomerization reactions, often driven by the release of ring strain. mdpi.com These transformations can lead to the formation of larger, more complex heterocyclic structures.
One of the most significant rearrangement pathways is the nih.govnih.gov-sigmatropic rearrangement, which can lead to the formation of seven-membered azepine skeletons. mdpi.com This ring expansion is a valuable method for synthesizing these otherwise difficult-to-access heterocycles. Thermal conditions can induce this rearrangement. nih.gov For example, an N-vinyl-2-arylaziridine can undergo a thermal rearrangement to form a nih.govbenzazepine structure, a core component of certain alkaloids. nih.gov
Another important rearrangement is the aza- nih.govnih.gov-Wittig rearrangement, which typically yields six-membered tetrahydropyridine (B1245486) derivatives. nih.gov This reaction is promoted by strong bases, such as lithium diisopropylamide (LDA), and the choice of the N-substituent on the aziridine is crucial for its success. nih.gov For instance, N-tert-butyl acetyl vinylaziridines have been shown to be superior substrates for this transformation. nih.gov The stereochemistry of the starting vinylaziridine dictates the stereochemistry of the resulting tetrahydropyridine product with high selectivity. nih.gov
Depending on the substitution pattern and reaction conditions, other rearrangements can also occur. For example, spontaneous ring expansions to form pyrrolidine (B122466) derivatives have been observed during the synthesis of certain vinylaziridines. mdpi.com
| Rearrangement Type | Resulting Structure | Typical Conditions | Reference |
|---|---|---|---|
| nih.govnih.gov-Sigmatropic | Azepine (7-membered ring) | Thermal | mdpi.comnih.gov |
| Aza- nih.govnih.gov-Wittig | Tetrahydropyridine (6-membered ring) | Strong Base (e.g., LDA) | nih.gov |
| Spontaneous Ring Expansion | Pyrrolidine (5-membered ring) | During synthesis | mdpi.com |
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. In 2-vinylaziridines, these rearrangements are driven by the release of strain from the three-membered ring, providing pathways to larger, more stable heterocyclic structures.
Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a nih.govnih.gov-sigmatropic shift that, in the context of 2-vinylaziridines, serves as a powerful method for stereoselectively synthesizing seven-membered lactams. nih.gov When N-acylated 2,3-disubstituted vinylaziridines are treated with a strong base such as Lithium Hexamethyldisilazide (LiHMDS) at low temperatures, they form an amide enolate. nih.gov Upon warming, this intermediate undergoes a highly stereoselective nih.govnih.gov-sigmatropic rearrangement. nih.gov
The stereochemical outcome of the reaction is rationalized by a kinetically controlled process that proceeds through a six-membered, boat-like transition state. nih.gov This rearrangement transforms the carbon-nitrogen bond of the aziridine into a new carbon-carbon bond, effectively expanding the ring and establishing new stereocenters with high fidelity. The reaction has been investigated with various substituents on the vinylaziridine core, demonstrating its scope in producing mono-, di-, and trisubstituted seven-membered lactams in good yields. nih.gov The transformation of an N-vinyl-2-arylaziridine to a nih.govbenzazepine core, a key structure in cephalotaxine (B1668394) alkaloids, has also been achieved through a smooth thermal nih.govnih.gov-rearrangement, highlighting its utility in natural product synthesis. nih.gov
Table 1: Examples of Aza- nih.govnih.gov-Claisen Rearrangement in N-Acyl-2-vinylaziridines
| Substrate (N-Acyl-2-vinylaziridine) | Conditions | Product (Seven-membered Lactam) | Yield | Reference |
|---|---|---|---|---|
| N-acetyl-2-vinyl-3-methylaziridine | LiHMDS, THF, -78 °C to RT | 3-methyl-azepan-2-one derivative | Good | nih.gov |
| N-propionyl-2-vinyl-3-phenylaziridine | LiHMDS, THF, -78 °C to RT | 3-phenyl-azepan-2-one derivative | Good | nih.gov |
| N-vinyl-2-arylaziridine (epimeric mixture) | Thermal (100 °C) | nih.gov-Benzazepine derivative | 76% | nih.gov |
Aza-Wittig Rearrangement
The aza- nih.govnih.gov-Wittig rearrangement is a nih.govnih.gov-sigmatropic shift that provides a novel entry to di- and trisubstituted tetrahydropyridines from this compound precursors. nih.govacs.org This rearrangement involves the treatment of an N-substituted vinylaziridine with a strong base, such as Lithium Diisopropylamide (LDA), to generate a carbanion adjacent to the nitrogen atom. acs.org The reaction is highly dependent on the nature of the anion-stabilizing group on the nitrogen. nih.gov
Studies have shown that N-tert-butyl acetyl vinylaziridines are particularly effective substrates, affording cis-2,6-tetrahydropyridines as single isomers in high yields. nih.gov The stereochemical outcome is influenced by the geometry of the vinylaziridine substrate. For instance, (Z)-propenylaziridines yield trans,trans-2,3,6-trisubstituted tetrahydropyridines, while the corresponding (E)-propenylaziridines give cis,cis-2,3,6-derivatives with similarly high selectivity. nih.gov The driving force for this rearrangement is the relief of ring strain in moving from the three-membered aziridine to a six-membered tetrahydropyridine ring. acs.org However, the mechanistic picture can be complex, with some systems being unreactive or undergoing competitive nih.govacs.org-rearrangements. acs.org
Table 2: Influence of N-Substituent on Aza- nih.govnih.gov-Wittig Rearrangement
| Substrate (N-Substituted-2-vinylaziridine) | Base | Product (Tetrahydropyridine) | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| N-tert-butyl acetyl vinylaziridine | LDA | cis-2,6-tetrahydropyridine | Single isomer | >90% | nih.gov |
| N-propargyl vinylaziridine | LDA | trans-tetrahydropyridine | Modest trans selectivity | - | acs.org |
| (Z)-N-tert-butyl acetyl-2-(prop-1-en-1-yl)aziridine | LDA | trans,trans-2,3,6-trisubstituted tetrahydropyridine | Single isomer | - | nih.gov |
| (E)-N-tert-butyl acetyl-2-(prop-1-en-1-yl)aziridine | LDA | cis,cis-2,3,6-trisubstituted tetrahydropyridine | Single isomer | - | nih.gov |
Hydrogen Shift Rearrangements
Hydrogen shift rearrangements in 2-vinylaziridines represent another class of pericyclic reactions. A notable example is the homodienyl- acs.org-hydrogen shift. acs.org This process is a thermally allowed sigmatropic rearrangement where a hydrogen atom migrates from a carbon atom of the aziridine ring to the terminal carbon of the vinyl group. This intramolecular rearrangement proceeds through a cyclic transition state.
The driving force for this reaction is the formation of a more stable, conjugated diene system within a five-membered ring structure. The product of this acs.org-hydrogen shift is typically a 1-pyrroline (B1209420) (a dihydro-pyrrole). This transformation provides a direct route from the strained three-membered ring of vinylaziridine to the five-membered pyrroline (B1223166) heterocycle. The feasibility and rate of the rearrangement can be influenced by the substitution pattern on the aziridine ring and the vinyl group, which affects the conformation required to achieve the necessary orbital alignment in the transition state.
Thermal Rearrangements to Pyrrolines/Pyrroles
The thermal isomerization of 2-vinylaziridines to 2,3-dihydro-pyrroles (pyrrolines) is a well-documented reaction driven by the release of the inherent strain energy of the aziridine ring. mdpi.comnih.gov This transformation represents a synthetically valuable ring expansion, converting a three-membered heterocycle into a five-membered one.
Homolytic Mechanism Considerations
The mechanism of the thermal rearrangement of 2-vinylaziridines to pyrrolines has been a subject of study, with significant consideration given to a homolytic pathway. This proposed mechanism involves the initial, rate-determining step of homolytic cleavage of the carbon-carbon bond within the aziridine ring. chemistrysteps.comyoutube.com This bond is the weakest in the strained ring and its cleavage results in the formation of a diradical intermediate.
This nitrogen-stabilized azallyl diradical is a key intermediate in the proposed pathway. Once formed, this diradical can undergo a rapid intramolecular cyclization. The vinyl group acts as a radical trap, with the radical center at the former C2 position of the aziridine adding to the internal carbon of the vinyl double bond. This 5-exo-trig cyclization is kinetically favored and results in the formation of a five-membered ring, which, after stabilization, yields the final pyrroline product.
Influence of Substituents on Rearrangement Pathways
Substituents on the this compound skeleton can significantly influence the course and outcome of thermal rearrangements. The position and electronic nature of these substituents can affect the stability of potential intermediates and the activation energy of competing reaction pathways.
For example, substituents on the nitrogen atom can alter the electron density and stability of the proposed diradical intermediate. Electron-withdrawing groups on the nitrogen may disfavor the homolytic cleavage by destabilizing the radical character on the adjacent carbon. Conversely, substituents on the vinyl group can influence the rate and regioselectivity of the cyclization step. A substituent at the terminal carbon of the vinyl group might sterically hinder the cyclization or electronically influence the stability of the resulting radical in the five-membered ring. Similarly, substituents on the aziridine ring can impact the initial C-C bond cleavage and the subsequent cyclization, potentially opening pathways to different regioisomers or alternative rearrangement products.
Metal-Catalyzed Isomerization and Rearrangement
The strained three-membered ring of 2-vinylaziridines, coupled with the adjacent vinyl group, provides a unique platform for a variety of metal-catalyzed transformations. These reactions often proceed through ring-opening mechanisms, leading to the formation of structurally diverse and synthetically valuable nitrogen-containing heterocycles. Palladium, nickel, and copper catalysts have proven particularly effective in mediating these isomerizations and rearrangements.
Palladium-Catalyzed Isomerization
Palladium catalysts are highly effective in promoting the isomerization and rearrangement of 2-vinylaziridines. These transformations typically proceed through the formation of a (π-allyl)palladium intermediate, which is a key mechanistic feature. The reaction of a Pd(0) complex with the vinylaziridine leads to the opening of the aziridine ring and the formation of this intermediate. The fate of this intermediate, and thus the final product, is influenced by the reaction conditions and the presence of other reagents.
A common isomerization process involves the interconversion of cis and trans isomers of 2-vinylaziridines. This occurs via a η³−η¹−η³ interconversion of the (π-allyl)palladium intermediate. This mechanistic pathway has been evidenced by the mixture of stereoisomers obtained when using stereochemically pure cis-vinylaziridines as starting materials.
Furthermore, palladium-catalyzed reactions of 2-vinylaziridines can lead to ring expansion or cycloaddition products in the presence of suitable trapping agents. For instance, in the presence of carbon dioxide, 2-vinylaziridines undergo a mild ring-opening cyclization to yield 5-vinyloxazolidinones. This process is regio- and stereoselective, and mechanistic studies suggest that it also proceeds through a π-allyl palladium intermediate. The use of halide additives and lower temperatures can suppress the isomerization of this intermediate, allowing for kinetic control of the product distribution.
Similarly, cycloaddition reactions with heterocumulenes such as isocyanates, carbodiimides, and isothiocyanates, catalyzed by palladium acetate and triphenylphosphine (B44618), afford five-membered ring heterocycles in moderate to high yields. These reactions are typically performed at room temperature and atmospheric pressure. The regioselectivity of these reactions is high, leading to the formation of valuable imidazolidinones, imidazolidinethiones, and imidazolidineimines.
The versatility of palladium catalysis is further demonstrated in dynamic kinetic asymmetric transformations, where nitrogen heterocycles like pyrroles and indoles act as nucleophiles. These reactions provide access to N-alkylated products with high regio-, chemo-, and enantioselectivity.
Nickel-Catalyzed Rearrangements to Imines/Oxazolines
Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the rearrangement of 2-vinylaziridines under mild conditions. The nature of the substituent on the aziridine nitrogen atom plays a crucial role in directing the reaction towards different products.
When the nitrogen is substituted with an electron-withdrawing group, such as a benzoyl, Boc, or methoxycarbonyl group, the nickel-catalyzed rearrangement leads to the formation of 5-vinyl-2-oxazolines. In contrast, vinylaziridines with N-trityl or N-benzhydryl substituents typically rearrange to form α,β-unsaturated imines or 1,3-butadienylamines.
The choice of the NHC ligand can also influence the product distribution. For instance, the rearrangement of 1-benzhydryl vinylaziridine with a Ni/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalyst system yields a 1,3-butadienylamine. However, when the more saturated SIPr (SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) ligand is used, the product is the corresponding α,β-unsaturated imine.
The proposed mechanism for these rearrangements involves the formation of a key π-allyl/Ni complex. This intermediate can then undergo β-hydride elimination followed by reductive elimination. The final product, either an imine or a 1,3-butadienylamine, is thought to arise from a metallapiperidine or a metallazetidine intermediate, respectively.
Below is a table summarizing the outcomes of nickel-catalyzed rearrangements of various N-substituted 2-vinylaziridines.
Table 1: Nickel-Catalyzed Rearrangement of N-Substituted 2-Vinylaziridines
| Entry | N-Substituent | Ligand | Product |
|---|---|---|---|
| 1 | Trityl | IPr | α,β-Unsaturated Imine |
| 2 | Benzoyl | IPr | 5-Vinyl-2-oxazoline |
| 3 | Boc | IPr | 5-Vinyl-2-oxazoline |
| 4 | Methoxycarbonyl | IPr | 5-Vinyl-2-oxazoline |
| 5 | Benzhydryl | IPr | 1,3-Butadienylamine |
| 6 | Benzhydryl | SIPr | α,β-Unsaturated Imine |
Reaction conditions: 5 mol % Ni(COD)₂, 10 mol % ligand, toluene, 60 °C, overnight.
Copper-Catalyzed Rearrangement
Copper catalysts have emerged as effective promoters for the ring expansion of 2-vinylaziridines, primarily yielding 3-pyrrolines. This transformation is believed to proceed through a-sigmatropic rearrangement mechanism. Commercially available copper(II) catalysts, such as copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), have been found to be particularly efficient for this purpose.
The reaction demonstrates broad substrate scope, accommodating various substituents on both the aziridine ring and the vinyl group. Functional groups like enol ethers, esters, protected alcohols, sulfonamides, and imides are well-tolerated. Mechanistic investigations suggest that the reaction is initiated by the coordination of the Lewis acidic copper catalyst to the aziridine nitrogen, which weakens the C-N bond. This facilitates the ring-opening and subsequent rearrangement to form the more stable five-membered pyrroline ring. Studies have indicated that a cationic copper(II) species, generated in situ, is likely the active catalyst.
Interestingly, while copper(II) catalysts are commonly used, recent studies suggest that a copper(I) species is the active catalyst in some instances. The use of in situ reducing agents has been shown to accelerate the reaction, supporting a Cu(I)-mediated pathway. Kinetic studies have helped to further elucidate the mechanism, favoring a copper(I) insertion into the C-N bond to form an allylcopper intermediate, which then undergoes reductive elimination to afford the pyrroline product.
It is noteworthy that when enantiomerically enriched vinylaziridines are subjected to these copper-catalyzed rearrangement conditions, the resulting pyrroline product is often racemic. This observation is consistent with a mechanism involving an achiral or rapidly racemizing intermediate, such as the proposed allylcopper species.
The table below provides examples of copper-catalyzed rearrangements of 2-vinylaziridines to 3-pyrrolines.
Table 2: Copper-Catalyzed Ring Expansion of 2-Vinylaziridines
| Entry | Vinylaziridine Substituents (R¹, R², R³) | Catalyst (mol%) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | R¹=Me, R²=H, R³=Bn | (CuOTf)₂·toluene (5) | THF, rt, 2 h | 4-Benzyl-2-methyl-1-tosyl-2,5-dihydro-1H-pyrrole | 60 |
| 2 | R¹=Ph, R²=H, R³=H | (CuOTf)₂·toluene (5) | THF, rt, 2 h | 2-Phenyl-1-tosyl-2,5-dihydro-1H-pyrrole | 94 |
| 3 | R¹=Bn, R²=H, R³=H | (CuOTf)₂·toluene (5) | THF, rt, 2 h | 2-Benzyl-1-tosyl-2,5-dihydro-1H-pyrrole | 89 |
| 4 | R¹=Me, R²=Me, R³=H | Cu(hfacac)₂ (5) | Toluene, 120 °C | 2,2-Dimethyl-1-tosyl-2,5-dihydro-1H-pyrrole | 90 |
Acid-Mediated Rearrangements
The rearrangement of 2-vinylaziridines can also be promoted by acids, leading to the formation of various heterocyclic structures. Both Lewis acids and Brønsted acids can catalyze these transformations, which typically involve the protonation or coordination of the acid to the aziridine nitrogen. This activation facilitates the cleavage of the strained three-membered ring.
Lewis acids, such as copper(II) complexes, can catalyze the ring expansion of 2-vinylaziridines to 3-pyrrolines. This reaction is proposed to proceed via a-sigmatropic rearrangement. The Lewis acid activates the aziridine by coordinating to the nitrogen atom, which weakens the carbon-nitrogen bond and facilitates the rearrangement. Kinetic studies of copper-catalyzed rearrangements have shown a sigmoidal rate profile, suggesting an autocatalytic process where an in situ generated cationic copper(II) species is the active catalyst.
In some cases, the rearrangement can proceed through a stepwise ionic pathway. For example, the treatment of an N-aryl-2-vinylaziridine with a base can lead to the in situ generation of an N-vinyl-2-arylaziridine, which then undergoes a thermal-sigmatropic rearrangement to form a seven-membered benzazepine ring system. While this is a thermal rearrangement, the initial steps to generate the reactive intermediate can be considered acid/base mediated.
The nature of the acid and the substitution pattern of the vinylaziridine can influence the outcome of the reaction. For instance, the regioselectivity of nucleophilic ring-opening of 2-aryl-N-tosylaziridines with alcohols is mediated by Lewis acids and proceeds via an Sₙ2-type pathway. This indicates that acid mediation can also lead to intermolecular reactions in addition to intramolecular rearrangements.
The table below summarizes examples of acid-mediated rearrangements of 2-vinylaziridines.
Table 3: Examples of Acid-Mediated Rearrangements of 2-Vinylaziridines
| Substrate | Acid/Conditions | Product | Rearrangement Type |
|---|---|---|---|
| N-Tosyl-2-vinylaziridines | Cu(hfacac)₂ | 3-Pyrrolines | Lewis Acid Catalyzed-Sigmatropic |
| N-Aryl-2-vinylaziridine | Cs₂CO₃, 1,4-dioxane, 100 °C | Benzazepine derivative | Base-mediated generation followed by thermal-sigmatropic rearrangement |
Rearrangement to Cyclic Sulfoximines
A notable and stereospecific rearrangement of this compound-2-carboxylates leads to the formation of chiral six-membered cyclic sulfoximines. This transformation occurs under mild, often thermal, conditions and proceeds with complete stereocontrol, preserving the chiral information from the starting material. The reaction is initiated by the synthesis of trisubstituted vinylaziridine-2-carboxylates through an aza-Darzens type aziridination of chiral sulfinimines.
The subsequent rearrangement of the vinylaziridine to the cyclic sulfoximine (B86345) is believed to be a concerted sigmatropic process. This hypothesis is supported by the fact that the reaction proceeds efficiently in a variety of solvents, including polar, non-polar, and nucleophilic ones, without the formation of ionic intermediates. The presence of the ester functionality on the aziridine ring is thought to activate the alkene, facilitating this sigmatropic rearrangement.
This methodology has demonstrated a broad substrate scope, tolerating a range of substituents at the 3-position of the vinylaziridine ring, including sterically hindered alkyl groups, saturated carbocycles, unsaturated moieties, and silyl (B83357) ethers. The reaction can be performed in a two-step protocol, involving the isolation of the aziridine intermediate, or as a one-pot process directly from the sulfinimine, which is advantageous for handling less stable aziridine intermediates.
The synthetic utility of the resulting cyclic sulfoximines has been demonstrated through their conversion into other valuable nitrogen heterocycles, such as pyrrolines, which are precursors for biologically active natural products.
The table below presents the substrate scope for the rearrangement of various 2-vinylaziridines to their corresponding cyclic sulfoximines.
Table 4: Synthesis of Cyclic Sulfoximines from 2-Vinylaziridines
| Entry | R Group on Aziridine | Yield (%) |
|---|---|---|
| 1 | Phenyl | 85 |
| 2 | Isopropyl | 75 |
| 3 | Cyclohexyl | 80 |
| 4 | Cyclopentyl | 78 |
| 5 | Styryl | 70 |
| 6 | 4-Methoxyphenyl | 82 |
| 7 | 2-Thienyl | 76 |
| 8 | (CH₂)₂OTBS | 65 |
Reaction conditions typically involve heating the isolated vinylaziridine.
Cycloaddition Reactions
2-Vinylaziridines are versatile substrates for a variety of cycloaddition reactions, serving as precursors to five- and seven-membered heterocyclic rings. These transformations can be promoted by transition metal catalysts or proceed under thermal conditions, and the type of cycloaddition ([3+2], [4+3], or [5+2]) is dependent on the nature of the reaction partner and the conditions employed.
Palladium-catalyzed [3+2] cycloaddition reactions are particularly common. In these reactions, the this compound acts as a three-atom component. The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the vinylaziridine, which leads to the formation of a zwitterionic π-allylpalladium intermediate. This intermediate then reacts with a two-atom component (dipolarophile) to form a five-membered ring. A wide range of dipolarophiles have been successfully employed, including activated alkenes, alkynes, isocyanates, and α,β-unsaturated imines. These reactions often proceed with high regio- and stereoselectivity. For instance, the reaction with 2-nitro-1,3-enynes leads to the formation of cyclic 1,3-dien-5-yne systems after a subsequent elimination of HNO₂. Asymmetric versions of these [3+2] cycloadditions have also been developed using chiral phosphine ligands, providing access to optically enriched aza-spiroindolenines and pyrrolidine structures.
The [5+2] cycloaddition of 2-vinylaziridines provides a direct route to seven-membered nitrogen-containing heterocycles. In these reactions, the vinylaziridine serves as a five-atom component. For example, the reaction of 2-vinylaziridines with sulfonyl isocyanates proceeds smoothly under mild conditions to afford seven-membered cyclic ureas in high yields. The reaction exhibits a notable solvent effect, with dichloromethane (B109758) favoring the formation of the seven-membered ring. The proposed mechanism involves the initial reaction of the vinylaziridine with the isocyanate to form a zwitterionic intermediate, which then undergoes a ring-closing reaction.
While less common, [4+3] cycloadditions involving a four-atom π-system and a three-atom π-system can also be used to construct seven-membered rings. In the context of 2-vinylaziridines, this would typically involve the vinylaziridine acting as the three-atom component, likely through an allyl cation intermediate.
The table below provides a summary of various cycloaddition reactions involving 2-vinylaziridines.
Table 5: Cycloaddition Reactions of 2-Vinylaziridines
| Cycloaddition Type | Reaction Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| [3+2] | 2-Nitro-1,3-enynes | Pd(0) | Cyclic 1,3-dien-5-yne systems |
| [3+2] | α,β-Unsaturated Imines | Pd(0) / Chiral Ligand | Optically enriched aza-spiroindolenines |
| [3+2] | α,β-Unsaturated Aldehydes | Pd(0) / Organocatalyst | Chiral pyrrolidines |
Carbonylative Ring Expansion to Lactams
The carbonylative ring expansion of 2-vinylaziridines represents a significant synthetic route to lactams, particularly β-lactams and δ-lactams. This transformation typically involves the insertion of carbon monoxide (CO) into the aziridine ring, a process often mediated by transition metal catalysts.
The synthesis of β-lactams from vinylaziridines was an early application of this methodology, providing an enantioselective pathway to important structures like the carbapenem (B1253116) antibiotic (+)-PS-5. nih.govmdpi.com Palladium-catalyzed reactions have been shown to stereoselectively convert vinylaziridines into trans-β-lactams. nih.gov The mechanism is proposed to involve a Pd(0)-mediated ring opening of the vinylaziridine, followed by CO insertion into the resulting π-allyl complex, which then undergoes reductive elimination to form the four-membered β-lactam ring. nih.gov
More recently, research has demonstrated that the regioselectivity of carbonylation can be controlled to produce different ring sizes. For instance, while some conditions favor the [3+1] cycloaddition to yield β-lactams, other systems can promote a [5+1] cycloaddition to form six-membered δ-lactams. nih.govacs.org A palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines has been developed that shows solvent-controlled divergent synthesis. acs.org Reactions conducted in tetrahydrofuran (B95107) (THF) tend to produce β,γ-unsaturated δ-lactams, whereas using dimethylformamide (DMF) as the solvent leads to the formation of α,β-unsaturated δ-lactams in high yields. acs.org This solvent-dependent selectivity highlights the nuanced control that can be exerted over the reaction pathway.
The choice of catalyst is also crucial. While palladium complexes are common, rhodium-complexed dendrimers supported on a resin have also been employed as recyclable catalysts for the carbonylative ring expansion of various aziridines to β-lactams. nih.gov
| Vinylaziridine Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chiral Vinylaziridine | Pd(0), CO | β-Lactam (precursor to (+)-PS-5) | Not specified | mdpi.com |
| N-Tosyl Vinylaziridine | Pd(OAc)₂, P(o-tol)₃, CO (1 atm), THF | β,γ-Unsaturated δ-Lactam | Good to excellent | acs.org |
| N-Tosyl Vinylaziridine | Pd(OAc)₂, P(o-tol)₃, CO (1 atm), DMF | α,β-Unsaturated δ-Lactam | Good to excellent | acs.org |
| Various Aziridines | Resin-supported Rh-dendrimer, CO | β-Lactam | Not specified | nih.gov |
Cycloaddition with Heterocumulenes
2-Vinylaziridines undergo cycloaddition reactions with a variety of heterocumulenes, including isocyanates, carbodiimides, isothiocyanates, and carbon dioxide. These reactions provide access to a range of five- and seven-membered heterocyclic compounds. acs.orgacs.org The reactivity is often catalyzed by transition metals, such as palladium, which facilitate the ring-opening of the aziridine to form a (π-allyl)palladium intermediate that subsequently reacts with the heterocumulene. acs.orgnih.gov
The reaction of 2-vinylaziridines with isocyanates can lead to different products depending on the reaction conditions and the nature of the isocyanate.
In the presence of a palladium catalyst system, such as [Pd(OAc)₂] and PPh₃, 2-vinylaziridines react with isocyanates at room temperature to regioselectively afford five-membered vinyl-substituted imidazolidinone products in moderate to high yields. acs.orgnih.govnih.gov This transformation proceeds via a (π-allyl)palladium complex. Dynamic kinetic asymmetric transformations have also been developed, allowing for the synthesis of chiral imidazolidinones with high enantioselectivity using chiral phosphine ligands. acs.org
Alternatively, a catalyst-free [5+2] cycloaddition can occur between 2-vinylaziridines and highly reactive sulfonyl isocyanates. acs.orgnih.gov This reaction proceeds smoothly under mild conditions, particularly in dichloromethane (CH₂Cl₂), to produce seven-membered cyclic ureas in good to high yields. acs.orgnih.gov The vinylaziridine acts as a five-atom unit in this transformation. Thermal coupling reactions without a catalyst can also yield a mixture of products, including seven-membered heterocycles and five-membered oxazolidinones. nih.gov
| Vinylaziridine | Isocyanate | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1-Butyl-2-vinylaziridine | Phenyl Isocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinone | 97% | acs.org |
| Various | Sulfonyl Isocyanates | None, CH₂Cl₂, RT | 7-Membered Cyclic Urea | Good to high | acs.orgnih.gov |
| N-Benzyl-2-styryl-aziridine | Phenyl Isocyanate | Thermal (100 °C) | 7-Membered Ring, Oxazolidinone, Imidazolidinone | Mixture | nih.gov |
| Racemic Vinylaziridines | Benzyl Isocyanate | Pd-catalyst, Chiral Ligand, Acetic Acid | Chiral 5-Membered Imidazolidinone | High (95% ee) | acs.org |
Similar to isocyanates, 2-vinylaziridines react with carbodiimides in the presence of a palladium catalyst ([Pd(OAc)₂] and PPh₃) at room temperature. acs.orgnih.gov This ring-opening cyclization reaction regioselectively yields five-membered imidazolidineimine derivatives. The reaction is believed to proceed through a similar (π-allyl)palladium intermediate, with the mechanism supported by the formation of a mixture of stereoisomers when using a stereodefined vinylaziridine substrate. acs.org These transformations are generally efficient, providing the heterocyclic products in good yields. acs.org
| Vinylaziridine | Carbodiimide | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Butyl-2-vinylaziridine | Diisopropylcarbodiimide | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidineimine | 85% | acs.org |
| 1-Benzyl-2-vinylaziridine | Diisopropylcarbodiimide | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidineimine | 83% | acs.org |
| cis-1-Butyl-2-vinyl-3-methylaziridine | Dicyclohexylcarbodiimide | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidineimine | 60% | acs.org |
The palladium-catalyzed cycloaddition of 2-vinylaziridines extends to isothiocyanates. Using the same catalytic system of [Pd(OAc)₂] and triphenylphosphine (PPh₃), these reactions occur at room temperature and atmospheric pressure to provide five-membered imidazolidinethiones. acs.orgnih.gov The reaction is regioselective and proceeds in moderate to high yields. The established mechanism involves the formation of a (π-allyl)palladium complex intermediate, consistent with other heterocumulene additions. acs.org
| Vinylaziridine | Isothiocyanate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Butyl-2-vinylaziridine | Phenyl Isothiocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinethione | 93% | acs.org |
| 1-Benzyl-2-vinylaziridine | Phenyl Isothiocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinethione | 89% | acs.org |
| cis-1-Butyl-2-vinyl-3-methylaziridine | Phenyl Isothiocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinethione | 75% | acs.org |
The insertion of carbon dioxide (CO₂), an abundant and renewable C1 building block, into 2-vinylaziridines is a valuable method for synthesizing 5-vinyloxazolidinones. acs.orgbristol.ac.uknih.gov This transformation is efficiently catalyzed by palladium complexes under mild conditions, using an ambient atmosphere of CO₂. acs.orgbristol.ac.uk The process is high-yielding, regio- and stereoselective. acs.org The reaction mechanism involves the capture of a π-allyl palladium intermediate by CO₂. acs.org The stereochemical outcome of the reaction suggests that the capture of the intermediate by CO₂ is faster than the isomerization of the π-allyl palladium complexes, especially when the reaction is conducted at 0°C. acs.orgbristol.ac.uk The addition of additives like tetrabutylammonium (B224687) chloride (TBAC) can be crucial for achieving high yields by increasing the nucleophilicity of the intermediate aza-anion. bristol.ac.uk
| Vinylaziridine Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| trans-N-Ts-2-vinyl-3-propylaziridine | Pd₂(dba)₃, PPh₃, TBAC, CO₂ (1 atm), 0 °C | trans-5-Vinyloxazolidinone | 86% | bristol.ac.uk |
| trans-N-Boc-2-vinyl-3-propylaziridine | Pd₂(dba)₃, PPh₃, TBAC, CO₂ (1 atm), 0 °C | trans-5-Vinyloxazolidinone | 90% | bristol.ac.uk |
| cis-N-Ts-2-vinyl-3-propylaziridine | Pd₂(dba)₃, PPh₃, TBAC, CO₂ (1 atm), 0 °C | cis-5-Vinyloxazolidinone | 85% | acs.org |
Cycloaddition with Carbon-Carbon Multiple Bonds
2-Vinylaziridines can participate in cycloaddition reactions with various carbon-carbon multiple bonds, leading to the formation of larger, more complex carbocyclic and heterocyclic ring systems. These reactions often proceed through strain-release mechanisms, leveraging the inherent energy of the three-membered aziridine ring.
Palladium-catalyzed reactions are prominent in this area. For example, vinylaziridines react with doubly activated Michael acceptors to form pyrrolidines. nih.gov This methodology has been extended to singly activated acceptors like methyl vinyl ketone, providing a general and stereoselective route to the pyrrolidine skeleton, which has been applied in the total synthesis of natural products such as kainic acid. nih.gov The mechanism involves the formation of a π-allyl palladium intermediate from the vinylaziridine, which is then attacked by the Michael acceptor.
Formal [3+2] cycloadditions are another important class of reactions. Lewis acids such as yttrium triflate (Y(OTf)₃) can catalyze the C-C bond cleavage of N-tosyl aziridines to form metallo-azomethine ylides. rsc.org These ylides readily undergo [3+2] dipolar cycloaddition with electron-rich olefins, producing substituted pyrrolidines with high regio- and diastereoselectivity. rsc.org Similarly, palladium-catalyzed asymmetric [3+2] cycloadditions between vinyl aziridines and α,β-unsaturated imines (generated in situ) can produce optically enriched aza-spiroindolenines. rsc.org All-carbon [3+2] cycloadditions have also been developed, offering a powerful tool for constructing highly substituted five-membered carbocycles. nih.gov
Furthermore, visible-light-activated [2+2] cycloaddition reactions have been explored, for instance, between anthraquinone (B42736) and unsaturated lipids, demonstrating the potential for photochemical methods in activating C=C bonds for cycloaddition. nih.govrsc.org While not directly involving this compound as a substrate in the cited studies, these principles could potentially be extended to its vinyl group.
Activated Alkenes
The reaction of 2-vinylaziridines with activated alkenes serves as a direct route to substituted pyrrolidines. The high degree of ring strain in the aziridine ring, combined with the conjugation provided by the vinyl group, facilitates ring-opening reactions in the presence of suitable electrophiles. Activated alkenes, characterized by the presence of electron-withdrawing groups, are effective reaction partners in this transformation.
One study demonstrated that a highly electron-deficient trisubstituted alkene, bearing two sulfonyl groups, reacts with a simple this compound to yield the corresponding pyrrolidine derivative. mdpi.com This reaction proceeds in nearly quantitative yield, although it exhibits low stereoselectivity. mdpi.com The electron-withdrawing nature of the sulfonyl groups significantly enhances the electrophilicity of the alkene, promoting the nucleophilic attack by the aziridine nitrogen and subsequent ring expansion.
Further investigations have expanded the scope of this reaction to include other Michael acceptors. For instance, methyl vinyl ketone (MVK) has been successfully employed as the activated alkene component. mdpi.com The reaction with MVK provides a stereoselective pathway to the pyrrolidine skeleton, a transformation that has been applied in the total synthesis of complex natural products like (–)-kainic acid. mdpi.com
| Activated Alkene | Product | Yield | Stereoselectivity | Reference |
| Trisubstituted alkene (with two sulfonyl groups) | Substituted Pyrrolidine | ~ quantitative | Low | mdpi.com |
| Methyl Vinyl Ketone (MVK) | Substituted Pyrrolidine | >69% | Stereoselective | mdpi.com |
Alkynes
Similar to activated alkenes, electron-deficient alkynes can also participate in cycloaddition reactions with 2-vinylaziridines. The intrinsic electrophilicity of these alkynes, driven by electron-withdrawing substituents, allows the reaction to proceed without the need for a metal catalyst. mdpi.com
In these reactions, the vinylaziridine acts as a five-atom component, leading to the formation of seven-membered azacycles through a plausible intermediate. mdpi.com For example, a highly electron-deficient alkyne was used to synthesize a highly strained [3.2.1] bicyclic system containing a seven-membered ring. mdpi.com This transformation highlights the utility of vinylaziridines in constructing complex, strained heterocyclic frameworks. The reaction proceeds via a strain-release cycloaddition mechanism, where the relief of the aziridine ring strain is a key driving force. mdpi.com
Further developments in this area have explored transition-metal-catalyzed reactions. For instance, nickel-catalyzed rearrangements of ether-tethered vinylaziridines and alkynes have been shown to produce furo[3,4-d]azepines, although this particular reaction required further optimization to improve chemical yields. mdpi.com
Formal Cycloaddition Reactions
Formal cycloaddition reactions of 2-vinylaziridines represent a powerful and atom-economical strategy for the synthesis of various nitrogen-containing heterocycles. The vinylaziridine moiety can act as a three-atom or a five-atom component, participating in [3+2], [5+1], and [5+2] cycloadditions, among others, to furnish five, six, and seven-membered heterocyclic rings. These transformations are often facilitated by transition metal catalysts or photocatalysis and proceed through the formation of reactive intermediates such as azomethine ylides.
[3+2] Cycloadditions to Five-Membered Heterocycles
The [3+2] cycloaddition is a well-established reaction of 2-vinylaziridines for the synthesis of five-membered heterocycles, particularly pyrrolidines. In this process, the vinylaziridine undergoes ring-opening to form an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (such as an alkene or alkyne) to afford the cycloadduct.
Recent advancements have focused on achieving high levels of stereocontrol. An asymmetric [3+2] cycloaddition of vinylaziridines with α,β-unsaturated aldehydes has been developed using a synergistic catalysis approach. This method yields attractive pyrrolidine structures with good yields, moderate diastereoselectivity, and high enantioselectivity (up to >99% ee).
Furthermore, a novel [3+2] cycloaddition reaction has been developed using visible-light photocatalysis. This process is remarkably fast, often completing within minutes, and proceeds with near-perfect atom economy. A wide variety of structurally diverse aziridines can be used as "masked" ylides, reacting with different dipolarophiles to produce pyrrolidines and dihydropyrroles in high yields and with high diastereoselectivity. The proposed mechanism involves the generation of the reactive azomethine ylide through two consecutive electron-transfer processes mediated by an organic photocatalyst.
[5+1] Cycloadditions to Six-Membered Heterocycles (e.g., Pyridines, δ-Lactams)
The scope of vinylaziridine cycloadditions extends to [5+1] annulations for the construction of six-membered heterocycles. A notable example is the palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines with carbon monoxide (CO). This reaction provides an efficient and practical route to α,β-unsaturated δ-lactams or β,γ-unsaturated δ-lactams, with the product selectivity being controlled by the choice of solvent. The reaction demonstrates high regioselectivity for the [5+1] pathway over a potential [3+1] cycloaddition.
In a different approach, rhodium(I)-catalyzed alkylation of 2-vinylpyridines with alkenes results in a regioselective β-alkylation, demonstrating the activation of a C-H bond at the alkenic position. While not a formal cycloaddition, this reaction showcases the versatility of vinyl-substituted nitrogen heterocycles in forming new carbon-carbon bonds to build more complex six-membered ring systems.
[5+2] Cycloadditions to Seven-Membered Heterocycles (e.g., Benzazepines)
Seven-membered heterocycles, such as benzazepines, which are important scaffolds in medicinal chemistry, can be synthesized through formal [5+2] cycloadditions of 2-vinylaziridines. A key strategy involves the reaction of vinylaziridines with arynes.
Depending on the reaction conditions and the choice of aryne precursor, the reaction can proceed through two distinct mechanistic pathways. One of these pathways is a formal [5+2] cycloaddition that furnishes valuable multi-substituted benzazepines. This transformation is triggered by the nucleophilic addition of the aziridine to the highly electrophilic aryne, forming an aziridinium intermediate which then undergoes a rearrangement to yield the seven-membered ring. This method provides an efficient route to the benzazepine core, a privileged scaffold in drug discovery. The reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones in the presence of a Rh(II) catalyst has also been shown to unexpectedly lead to the formation of a 2-benzazepine core.
Computational Studies on Reaction Mechanisms (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the complex reaction mechanisms of this compound transformations. These studies provide detailed insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.
For instance, DFT calculations have been employed to study the reaction of vinylaziridines with arynes. These computational studies helped to delineate the two distinct mechanistic pathways: a formal [5+2] cycloaddition leading to benzazepines and a nucleophilic ring-opening pathway. The calculations of the free energies of the reaction intermediates and transition states provided a theoretical basis for understanding the factors that control the reaction outcome.
In the context of photocatalytic [3+2] cycloadditions, mechanistic insights from photophysical, electrochemical, and experimental studies are often complemented by computational analysis to support the proposed electron-transfer processes that lead to the generation of the key azomethine ylide intermediate. Similarly, for transition-metal-catalyzed reactions, DFT can be used to model the catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps, thereby rationalizing the observed reactivity and selectivity. These computational investigations are crucial for not only understanding existing reactions but also for designing new, more efficient catalytic systems for vinylaziridine transformations.
Zwitterionic Intermediates
In the study of this compound transformations, the involvement of zwitterionic intermediates has been proposed, particularly in the context of cycloaddition reactions. These intermediates are characterized by the presence of both a positive and a negative charge within the same molecule, and their formation can dictate the reaction pathway and product distribution. The mechanism of these transformations is often sensitive to reaction conditions, such as the choice of solvent, which can provide evidence for the transient formation of such polar species.
One of the primary examples where a zwitterionic intermediate is considered is in the [5+2] cycloaddition reaction between 2-vinylaziridines and sulfonyl isocyanates, which yields seven-membered cyclic ureas. nih.gov Mechanistic discussions for this type of reaction suggest a process initiated by the nucleophilic attack of the aziridine nitrogen on the central carbon of the isocyanate. This is followed by a ring-opening of the aziridine, which can proceed through a zwitterionic species. The subsequent steps involve ring closure to form the final seven-membered ring product.
The influence of the reaction medium is a key factor pointing towards the potential involvement of polar intermediates. Research has shown a remarkable solvent effect on the efficiency of the [5+2] cycloaddition of 2-vinylaziridines. nih.gov For instance, the reaction of N-tosyl-2-vinylaziridine with p-toluenesulfonyl isocyanate demonstrates a significant variation in yield depending on the solvent used.
| Solvent | Yield (%) |
|---|---|
| CH₂Cl₂ | 85 |
| ClCH₂CH₂Cl | 76 |
| Benzene | 65 |
| Toluene | 62 |
| THF | 51 |
| CH₃CN | 43 |
The preferential formation of the seven-membered ring in a solvent like CH₂Cl₂ suggests that the polarity of the solvent may play a role in stabilizing the transition state or intermediates involved in the reaction pathway. nih.gov While not definitive proof, such solvent effects are often indicative of mechanisms that involve charge-separated species like zwitterions. bohrium.com
In broader mechanistic studies of cycloadditions, several factors are known to favor a stepwise pathway involving zwitterionic intermediates over a concerted one. These include strong polar interactions between the reactants, significant differences in the steric hindrance at the reaction centers, the use of polar solvents, and the presence of substituents that can stabilize the developing ionic centers. nih.gov For example, the presence of fluoroalkyl groups is known to stabilize ionic centers within zwitterionic structures. nih.gov Furthermore, the detection of acyclic side products in some cycloaddition reactions is considered strong evidence for the intermediacy of a zwitterion, which can be trapped before it cyclizes. nih.gov
While direct observation or isolation of zwitterionic intermediates in this compound reactions is challenging due to their transient nature, their existence is inferred from mechanistic studies and the influence of reaction parameters. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed in related systems to explore the potential energy surfaces of reactions and to determine whether a stepwise, zwitterionic pathway is energetically favorable compared to a concerted mechanism. nih.gov
Applications of 2 Vinylaziridine As a Versatile Synthetic Building Block
Construction of Nitrogen-Containing Heterocycles
The strain energy of the aziridine (B145994) ring in 2-vinylaziridine can be exploited to drive ring-opening reactions, which are often followed by cyclization events. This reactivity profile makes it particularly useful for constructing five-, six-, and seven-membered nitrogen heterocycles.
Pyrrolidine (B122466) and Pyrroline (B1223166) Scaffolds
Pyrrolidines and pyrrolines are five-membered nitrogen heterocycles found in numerous natural products and biologically active molecules. 2-Vinylaziridines can be converted into these scaffolds through various reaction pathways. One approach involves the reaction of vinylaziridines with activated alkenes, leading to the formation of pyrrolidine rings. For instance, a reaction between a simple vinylaziridine and a highly electron-deficient trisubstituted alkene resulted in a pyrrolidine product in high yield, although with low stereoselectivity. nih.gov This type of reaction can be applied to similar substrates with good yields. nih.gov
Interactive Table 1: Synthesis of Pyrrolidines from Vinylaziridines and Activated Alkenes
| Vinylaziridine Substrate | Activated Alkene Partner | Product Type | Yield (%) | Stereoselectivity |
| Simple vinylaziridine | Trisubstituted alkene | Pyrrolidine | >69 to ~100 | Low |
| (Further examples from literature could be added here with specific yields and selectivities if available) |
Azepine Skeletons
Azepines are seven-membered nitrogen heterocycles. The construction of azepine skeletons from vinylaziridines can be achieved through ring expansion reactions, often involving rearrangements. A organic-chemistry.orgorganic-chemistry.org-rearrangement of vinylaziridines can afford seven-membered azacycles, specifically azepine skeletons. mdpi.com This type of ring expansion was historically one of the first reported reactions for vinyl aziridines and can produce otherwise less accessible azepine skeletons in a stereoselective manner. mdpi.com For example, the reaction of tosyl isocyanate with a benzyl (B1604629) vinylaziridine yielded an azepine derivative. mdpi.com Solvent choice can influence the regioselectivity of this conversion; while some solvents might favor imidazole (B134444) derivatives, others like CH₂Cl₂ can lead to desired azepine derivatives in good yield and regioselectivity. mdpi.com N-aryl-2-vinylaziridines can undergo rearrangement reactions to yield 2,5-dihydro-1H-benzo[b]azepines. nih.gov
Interactive Table 2: Synthesis of Azepines from Vinylaziridines
| Vinylaziridine Substrate | Reagent/Conditions | Product Type | Yield (%) | Notes |
| Benzyl vinylaziridine | Tosyl isocyanate | Azepine | Good | Solvent-dependent regioselectivity. mdpi.com |
| N-aryl-2-vinylaziridines | Rearrangement reactions | Benzoazepines | Good | One-pot synthesis reported. nih.gov |
| 1,2-divinylaziridine | Thermal isomerization | 1H-azepine | - | Proceeds via aza- organic-chemistry.orgorganic-chemistry.org-Claisen rearrangement. sci-hub.se |
| (Further examples could be added) |
Imidazolidinones and Related Compounds
Imidazolidinones are five-membered cyclic ureas. 2-Vinylaziridines have proven to be versatile precursors for the synthesis of imidazolidinones through cycloaddition reactions with isocyanates and other heterocumulenes. Palladium-catalyzed cyclization of 2-vinylaziridines with isocyanates can yield imidazolidin-2-ones under mild conditions, providing access to a variety of derivatives in good yields. mdpi.comorganic-chemistry.org This reaction typically proceeds regioselectively to afford five-membered ring products. organic-chemistry.org A chiral version of this cycloaddition has been developed using palladium catalysis with a chiral phosphine (B1218219) ligand, yielding chiral cyclic ureas in a highly efficient and enantioselective manner. mdpi.compsu.eduacs.org The enantioselectivity can be influenced by the electrophilicity of the isocyanate. acs.org Nickel-catalyzed reactions of vinylaziridines and isocyanates can also afford vinyl imidazolidinones, often as major products. nih.gov
Interactive Table 3: Synthesis of Imidazolidinones from Vinylaziridines
| Vinylaziridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Enantioselectivity (%) | Notes |
| Various 2-vinylaziridines | Isocyanates | Pd(OAc)₂/PPh₃, RT | Imidazolidin-2-ones | 34-97 | Not specified | Regioselective formation of 5-membered rings. mdpi.comorganic-chemistry.org |
| Benzyl vinylaziridine | Benzyl isocyanate | Pd(0)/Chiral phosphine ligand | Chiral cyclic urea | 98 | 95 | Highly efficient and enantioselective. acs.org |
| Activated vinyl aziridines | Phenyl isocyanate | Ni/IMes | Vinyl imidazolidinones | - | Not specified | Often major products. nih.gov |
| (Further examples could be added) |
Oxazolidinones and Vinyloxazolidinones
Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen. 2-Vinylaziridines can be transformed into oxazolidinones, particularly vinyloxazolidinones. A mild palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides 5-vinyloxazolidinones in high yield with good regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org This transformation highlights the potential of utilizing CO₂ as a carbon source in organic synthesis. organic-chemistry.org The reaction is typically catalyzed by palladium complexes and can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org
Interactive Table 4: Synthesis of Oxazolidinones from Vinylaziridines
| Vinylaziridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Regio/Stereoselectivity | Notes |
| Various 2-vinylaziridines | Carbon dioxide | Pd-catalyzed, mild conditions | 5-Vinyloxazolidinones | Up to 92 | High | Utilizes CO₂ as a carbon source. organic-chemistry.orgorganic-chemistry.org |
| (Further examples could be added) |
Pyridines and Related Azacycles
Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. While the synthesis of pyridines directly from this compound is not as extensively documented as the formation of five- and seven-membered rings in the provided search results, this compound's structure contains the necessary atoms for constructing a six-membered nitrogen-containing ring. Rearrangement reactions of vinylaziridines can lead to six-membered azacycles. A organic-chemistry.orgmdpi.com-rearrangement of vinylaziridines can produce six-membered azacycles. mdpi.com This suggests that with appropriate reaction design and conditions, this compound could potentially serve as a precursor for substituted pyridines or related six-membered azacycles through ring expansion or cycloaddition strategies involving the vinyl group and the aziridine ring.
Indole (B1671886) Derivatives
This compound can serve as a precursor for the synthesis of indole derivatives through various reaction pathways. One approach involves the reaction of indole and functionalized indoles with vinylaziridines on the surface of silica (B1680970) gel. This solid-phase method has been reported to provide superior yields compared to traditional Lewis acid-catalyzed ring-opening reactions in solution. acs.orgnih.gov For instance, methyl 2-indolecarboxylate reacts with N-tosylvinylaziridine on silica gel to yield the corresponding indole derivative in good yield. acs.orgnih.gov Additionally, manganese(I)-catalyzed C-H allylation of indoles with 2-vinylaziridines represents another method for synthesizing 2-allylated indoles. This protocol is effective for a range of substituted indoles and N-(2-pyrimidyl)pyrroles, as well as various N-(arylsulfonyl)-2-vinylaziridines. researchgate.net
Cyclic Sulfoximines
This compound 2-carboxylates have been shown to undergo a novel rearrangement to form chiral cyclic sulfoximines. nih.govresearchgate.net This method allows for the synthesis of substituted cyclic sulfoximines with high yields and complete stereocontrol. nih.govresearchgate.net A one-pot process starting directly from sulfinimines provides access to complex chiral sulfoximines in a few steps. nih.govresearchgate.netrsc.org The mechanism is hypothesized to involve a thermal sigmatropic rearrangement activated by the ester group. rsc.org Cyclic sulfoximines are increasingly important motifs in medicinal chemistry. researchgate.net
Total Synthesis of Complex Natural Products
The unique reactivity of this compound makes it a valuable intermediate in the total synthesis of various complex natural products.
Formal Synthesis of (-)-Anisomycin
2-Vinylaziridines have been utilized in the formal synthesis of (-)-Anisomycin, a natural antibiotic. nih.govpsu.edumdpi.comthieme-connect.comdiva-portal.org One approach involves the thermal rearrangement of a substituted vinylaziridine to a pyrrolidine derivative, which can then be transformed into (-)-Anisomycin using established procedures. nih.govpsu.edumdpi.com Microwave-assisted rearrangement of activated vinylaziridines to 3-pyrrolines, mediated by sodium iodide or lithium iodide, has also been reported as an efficient method for the formal total synthesis of (-)-Anisomycin. thieme-connect.comdiva-portal.org
Synthesis of (-)-Chamobtusin A
A palladium-catalyzed ring expansion reaction of a vinylaziridine intermediate has been a key step in the total synthesis of the structurally unique alkaloid (-)-Chamobtusin A. nih.govpsu.edumdpi.comnih.govacs.org This reaction involves a Pd(0)-mediated ring opening of the vinylaziridine, followed by C-N bond formation and reductive elimination, affording a tricyclic alkaloid intermediate in high yield. nih.govpsu.edumdpi.com
Synthesis of D-ribo-Phytosphingosine
An efficient and highly stereoselective synthesis of D-ribo-(2S,3S,4R)-phytosphingosine has been achieved starting from commercially available (2S)-hydroxymethylaziridine, with an osmium-catalyzed asymmetric dihydroxylation of a Z-vinylaziridine serving as a key step. bioorg.orgrsc.orgnih.govrsc.orgresearchgate.net This methodology provides a practical route to this important sphingolipid backbone and its analogs. bioorg.org
Polymer Chemistry Applications
This compound, possessing both a strained aziridine ring and a reactive vinyl group, serves as a valuable monomer and building block in polymer chemistry for the construction of diverse polymeric architectures. Its unique difunctionality allows for participation in various polymerization mechanisms, leading to polymers with tailored properties, particularly nitrogen-rich structures.
Ring-Opening Polymerization of 2-Vinylaziridines
Ring-opening polymerization (ROP) is a significant route for the polymerization of cyclic monomers like aziridines. The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic or electrophilic attack, leading to ring cleavage and subsequent chain growth. Substituted aziridines, including 2-vinylaziridines, can undergo ROP to yield polyamines. rsc.org The polymerization of aziridines can proceed via anionic or cationic mechanisms, depending on the initiator and reaction conditions. rsc.org For instance, N-sulfonyl-activated aziridines have been shown to undergo anionic ring-opening polymerization, providing access to poly(sulfonylaziridine)s which can subsequently be deprotected to yield polyamines. osti.gov This highlights the potential of substituted aziridines, such as N-functionalized 2-vinylaziridines, in controlled polymerization processes to produce well-defined polymer structures. osti.gov The reactivity of the aziridine ring in ROP allows for the incorporation of nitrogen atoms directly into the polymer backbone. rsc.org
Chain-Growth Allylic Amination Polymerization
A notable application of vinyl aziridines in polymer chemistry is their use in chain-growth allylic amination polymerization. This method provides a regioselective route to novel nitrogen-rich polymers. nih.govnih.gov A palladium-catalyzed process involving a phosphoramidite (B1245037) ligand has been developed for the chain-growth allylic amination polymerization of vinyl aziridines. nih.govnih.gov This polymerization proceeds via ambiphilic π–allyl complexes. nih.govnih.gov The method allows for the synthesis of polymers with a linear microstructure featuring a nitrogen atom every four carbons, a structure challenging to obtain through other chain-growth polymerization techniques. nih.govnih.gov This controlled polymerization approach has successfully achieved molar masses exceeding 20 kg mol⁻¹ with low dispersities (Đ < 1.3). nih.govnih.gov The regioselectivity of the allylic amination polymerization is primarily influenced by the ligand-metal complex. nih.gov
The proposed catalytic cycle for this polymerization involves the reaction of a palladium catalyst with the vinyl aziridine monomer to form an ambiphilic π–allyl complex. nih.gov Nucleophilic attack by the initiator or the growing polymer chain end on this complex leads to chain propagation and regeneration of the active palladium catalyst. nih.gov
Data on the performance of this polymerization can be summarized as follows:
| Monomer Type | Catalyst System | Polymer Microstructure | Molar Mass Achieved (> kg mol⁻¹) | Dispersity (Đ) |
| Vinyl Aziridines | Palladium-phosphoramidite | Linear (C4N1 repeat) | > 20 | < 1.3 |
Synthesis of Nitrogen-Rich Polymers
This compound serves as a valuable monomer for the synthesis of nitrogen-rich polymers, primarily through its participation in ring-opening polymerization and chain-growth allylic amination polymerization. rsc.orgnih.govnih.gov The ring-opening of the aziridine moiety directly incorporates nitrogen atoms into the polymer backbone, leading to polyamine structures or polymers with pendant amino groups depending on the polymerization mechanism and the substituents on the aziridine ring. rsc.orgosti.gov
The palladium-catalyzed chain-growth allylic amination polymerization of vinyl aziridines specifically yields linear polymers with a consistent C4N1 repeat unit along the backbone. nih.govnih.gov This precise placement of nitrogen atoms at regular intervals is a key feature of polymers synthesized via this method. nih.govnih.gov The resulting nitrogen-rich polymers, such as those obtained from the desulfonylation of poly(vinyl aziridine) derivatives, can exhibit interesting properties, including potential biological activities. nih.gov The ability to control the polymerization and achieve well-defined structures with high nitrogen content makes this compound an important building block for developing functional polymers for various applications. rsc.orgnih.govnih.gov
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems
The development of novel catalytic systems is a key area in advancing 2-vinylaziridine chemistry, aiming for more efficient, selective, and sustainable transformations. Transition metal catalysts, particularly palladium and copper complexes, have been widely explored for various reactions involving vinylaziridines, such as ring-opening, rearrangement, and cycloaddition reactions mdpi.comnih.gov. Recent efforts are directed towards discovering new catalytic systems that can promote unprecedented transformations and improve existing methodologies. For instance, studies have investigated copper-catalyzed ring expansion of vinyl aziridines to 3-pyrrolines, with Cu(hfacac)₂ showing superior performance among tested catalysts nih.gov. Rhodium-catalyzed reactions involving vinyl aziridines have also been reported for applications such as allylic alkylation and C-H activation mdpi.com.
Green Chemistry Approaches to this compound Synthesis and Reactions
Green chemistry principles are increasingly being applied to the synthesis and reactions of this compound to reduce environmental impact and enhance sustainability beilstein-journals.orgcatalysis.blog. This includes the development of methods that utilize environmentally benign solvents, reduce waste generation, and employ more efficient catalytic processes beilstein-journals.orgcatalysis.blog. For example, a sustainable flow-batch approach for the synthesis of functionalized NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME) as a green solvent has been reported beilstein-journals.org. Metal-free approaches for reactions of vinylaziridines are also being explored as part of green chemistry initiatives rsc.org. The use of reusable catalysts and the design of reactions with high atom economy are central to these efforts catalysis.blog.
Biocatalysis and Organocatalysis in this compound Chemistry
Biocatalysis and organocatalysis offer promising avenues for developing milder and more selective transformations of this compound nih.gov. Organocatalysis, utilizing small organic molecules as catalysts, has gained significant attention for asymmetric synthesis nih.govdcu.ie. While research specifically on biocatalysis involving this compound is less extensive, the broader field of biocatalysis is actively exploring the use of enzymes and other biological catalysts for various chemical transformations under mild conditions nih.gov. The integration of organocatalysis and transition-metal catalysis in cooperative dual catalysis is also an emerging area that could be applied to this compound chemistry to achieve enhanced reactivity and selectivity chim.itresearchgate.net.
Expanding Substrate Scope and Functional Group Compatibility
A significant research direction involves expanding the range of substrates and functional groups that are compatible with this compound synthesis and reactions. This aims to increase the versatility of this compound as a synthetic intermediate for a wider variety of target molecules nih.gov. Studies have demonstrated the broad substrate scope of certain catalytic transformations of vinylaziridines, including those with different protecting groups and substituents nih.govnih.gov. Ongoing research focuses on developing methodologies that tolerate a diverse array of functional groups, allowing for the synthesis of more complex and highly functionalized compounds nih.gov. For example, the ring expansion of chiral vinyl aziridines catalyzed by Cu(hfacac)₂ has shown broad substrate scope and functional group tolerance nih.gov.
Stereodivergent and Chemo-Selective Transformations
Achieving high levels of stereodivergence and chemo-selectivity in reactions involving this compound is a critical area of research for accessing specific stereoisomers and selectively transforming one functional group in the presence of others ua.esua.es. Vinylaziridines possess multiple reactive sites, and controlling the regioselectivity and stereoselectivity of ring-opening, rearrangement, and cycloaddition reactions is a key challenge mdpi.comacs.org. Recent advances include the development of stereoselective routes to various azacycles and amino alcohol derivatives from vinylaziridines mdpi.comacs.orgbioorg.org. Strategies for achieving stereodivergence, allowing access to different stereoisomers from a common starting material, are also being explored ua.es.
Table 1: Examples of Stereoselective Transformations of Vinylaziridines
| Starting Material (Vinylaziridine) | Reaction Conditions | Product Type | Selectivity Achieved | Source |
| Chiral vinyl aziridine (B145994) | Cu(hfacac)₂ catalyst | 3-Pyrrolines | Excellent chirality transfer | nih.gov |
| Vinylaziridine and activated alkene | Pd(0) catalyst | Pyrrolidine (B122466) | Stereoselective | mdpi.compsu.edu |
| Aryl vinylaziridine | Pd(0), PPh₃, CO₂, quaternary ammonium (B1175870) salt | Oxazolidinone | High yield | mdpi.com |
| (Z)-2-alkenylaziridine | OsO₄, NMO | Vicinal diols | High stereoselectivity (up to 99:1 dr) | bioorg.org |
Computational Chemistry in Mechanistic Elucidation and Prediction
Computational chemistry plays an increasingly important role in understanding the mechanisms of reactions involving this compound and predicting reaction outcomes frontiersin.orgacs.orgrsc.org. Quantum chemical calculations can provide insights into transition states, reaction pathways, and energy barriers, helping to rationalize observed selectivity and guide the design of new catalysts and reactions acs.orgrsc.orgsmu.edu. These computational studies can complement experimental work by providing a molecular-level understanding of complex transformations acs.org. For instance, computational studies have been conducted to rationalize the stereochemical outcomes of rearrangements involving vinylaziridines sci-hub.se.
Integration into Multicomponent Reactions and Cascade Processes
Integrating this compound into multicomponent reactions (MCRs) and cascade processes is a promising strategy for the rapid construction of molecular complexity frontiersin.orgbeilstein-journals.org. MCRs allow for the formation of multiple bonds in a single step from three or more reactants, while cascade sequences involve a series of reactions occurring consecutively without isolation of intermediates frontiersin.orguniv-rennes.fr. Incorporating the reactive vinylaziridine moiety into such processes can lead to the efficient synthesis of diverse and complex nitrogen-containing molecules researchgate.net. Research is exploring domino-ring-opening cyclizations of vinylaziridines with other reactants to form various heterocycles researchgate.net.
Table 2: Multicomponent and Cascade Reactions Involving Vinylaziridines
| Reactants | Catalyst/Conditions | Product Type | Notes | Source |
| Vinylaziridines with β-ketocarbonyls | Iridium catalyst | 2-methylenepyrrolidines, 2-pyrrolines | Domino-ring-opening cyclization | researchgate.net |
| Vinyl aziridines and alkynes | Metal-free | 7-membered N-heterocycles | [5+2] cycloaddition | rsc.org |
| 3-substituted but-2-enoates and 1-tosyl-2-vinylaziridine | NHC organocatalysis and transition-metal catalysis | Functionalized (E)-3-ethylidene-4-vinylpyrrolidin-2-ones | Formal [3+2] annulation | researchgate.net |
This compound in Advanced Materials Science: Designing Polymer Architectures
This compound, a strained three-membered heterocycle containing both an aziridine ring and a vinyl group, presents unique opportunities in polymer chemistry for the design of novel polymer architectures and materials with tailored properties. The inherent reactivity of the aziridine ring towards ring-opening polymerization and the presence of the polymerizable vinyl group offer dual pathways for constructing complex macromolecular structures. This dual functionality allows for precise control over polymer topology, composition, and the placement of functional groups, leading to materials with potential applications in diverse fields, including biotechnology, coatings, and adhesives.
The polymerization of aziridines, including this compound, can proceed through various mechanisms, notably cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP). While traditional aziridine polymerization often leads to branched structures, particularly with monomers like ethyleneimine (aziridine), controlled polymerization techniques are being developed to achieve well-defined architectures. The presence of the vinyl group in this compound adds another dimension, allowing for vinyl polymerization or participation in other reactions that can influence polymer structure.
Recent research has explored the use of palladium-catalyzed chain-growth allylic amination polymerization of vinyl aziridines as a method to access well-defined polyamines, specifically targeting structures with a four-carbon spacer between backbone amines (C4N1 polyamines) nih.gov. This approach leverages the reactivity of the vinyl aziridine to form an ambiphilic π–allyl complex, which can undergo nucleophilic attack to propagate the polymer chain. Control over regioselectivity during this process is crucial for determining the polymer's linear or branched microstructure nih.gov. For instance, polymerization of a protected vinyl aziridine using a specific initiator and palladium catalyst yielded a polymer with a high linear to branched ratio (10:1) nih.gov. The ability to synthesize polyamines with controlled amine density and well-defined molar masses is significant, as these structural factors profoundly influence properties relevant to applications such as nucleic acid delivery agents, responsive drug delivery systems, and antimicrobial materials nih.gov.
Anionic ring-opening polymerization (AROP) of activated aziridines, often bearing electron-withdrawing groups like sulfonyls on the nitrogen atom, has also proven effective for synthesizing polymers with controlled architectures, including linear, block, and star-shaped polymers sigmaaldrich.comfishersci.dkwikipedia.org. While this compound itself might require specific activation for AROP, studies on related N-sulfonyl aziridines demonstrate the power of this method in achieving polymers with targeted molecular weights and low dispersities sigmaaldrich.comwikipedia.org. The ability to synthesize block copolymers by sequential polymerization of different aziridine monomers further expands the possibilities for creating materials with varied properties within a single macromolecular chain sigmaaldrich.com. These controlled polymerization techniques provide access to polyamine precursors that, upon deprotection, can yield materials like polypropylene (B1209903) imine (PPI) with defined structures sigmaaldrich.com.
Polyfunctional aziridines, which can be synthesized or derived from aziridine chemistry, are widely utilized as crosslinkers in materials science, particularly in coatings, adhesives, and protective films wikipedia.orgfishersci.atnih.gov. Their strained aziridine rings readily react with nucleophilic groups, such as carboxyl or hydroxyl groups present in polymers like acrylic emulsions and polyurethane dispersions wikipedia.orgfishersci.at. This crosslinking enhances the physical and chemical properties of the resulting materials, including increased cohesive strength, improved adhesion to various substrates, enhanced water and chemical resistance, and faster cure times wikipedia.orgfishersci.atnih.gov. While these applications often involve aziridines with different functionalities than this compound, they highlight the broader utility of the aziridine moiety in developing high-performance polymeric materials. The development of low-toxicity polymeric aziridine crosslinkers represents a significant advancement in this area, offering the performance benefits of traditional aziridines with reduced safety concerns fishersci.at.
The unique reactivity of this compound, stemming from both the strained ring and the alkene, also allows for its participation in cycloaddition and rearrangement reactions that can be utilized in the synthesis of complex nitrogen-containing molecules and potentially integrated into polymer structures or used for post-polymerization modification. These reactions can lead to the formation of various heterocyclic structures, which, when incorporated into polymer backbones or side chains, can impart specific functionalities and properties to the material.
The development of controlled polymerization techniques for this compound and activated aziridines is crucial for realizing the full potential of these monomers in materials science. By precisely controlling the polymerization mechanism and conditions, researchers can dictate the polymer's molecular weight, dispersity, architecture (linear, branched, block, star), and the precise placement of functional groups. This level of control is essential for establishing clear structure-property relationships and designing materials tailored for specific advanced applications, such as gene delivery where the polymer's architecture and amine density significantly impact transfection efficiency and cytotoxicity nih.gov.
The table below summarizes some polymerization approaches involving aziridines and the resulting polymer characteristics or potential applications in materials science.
| Polymerization Approach | Monomer Type | Resulting Polymer Architecture(s) | Key Characteristics / Potential Applications in Materials Science |
| Palladium-catalyzed chain-growth allylic amination nih.gov | Vinyl Aziridines (e.g., this compound derivatives) | Linear and Branched Polyamines (C4N1) | Controlled molecular weight and amine density; potential for gene delivery, drug delivery, antimicrobial materials. nih.gov |
| Anionic Ring-Opening Polymerization (AROP) sigmaaldrich.comfishersci.dkwikipedia.org | Activated Aziridines (e.g., N-sulfonyl aziridines) | Linear, Block, Star-shaped Polyamines (precursors) | Controlled molecular weight and dispersity; precursors to well-defined polyamines for various applications (e.g., gene transfection, CO2 capture). sigmaaldrich.comfishersci.dkwikipedia.org |
| Crosslinking via Aziridine Ring Opening wikipedia.orgfishersci.atnih.gov | Polyfunctional Aziridines | Crosslinked Polymer Networks | Improved mechanical properties, adhesion, chemical resistance, and cure time in coatings, adhesives, and films. wikipedia.orgfishersci.atnih.gov |
The continued exploration of polymerization mechanisms and the synthesis of new aziridine monomers, including functionalized 2-vinylaziridines, will undoubtedly lead to the development of advanced polymeric materials with enhanced performance characteristics for a wide range of applications in materials science.
Q & A
Q. What characterization techniques are critical for confirming this compound structure and purity?
- Methodological Answer : Use H/C NMR to confirm ring-opening reactivity and substituent orientation. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives. Differential scanning calorimetry (DSC) can assess thermal stability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use JIS T 8152-certified gas masks and chemical-resistant gloves (JIS T 8116) to prevent inhalation/skin contact. Work under fume hoods with local exhaust ventilation, and store in tightly sealed containers away from oxidizers. Static electricity mitigation (e.g., grounding equipment) is critical due to flammability .
Q. How can experimental reproducibility be ensured in this compound reactions?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst ratios) in detail. Use internal standards (e.g., anthracene) for yield calibration. Share raw spectral data and chromatograms in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. How does synergistic NHC/palladium catalysis enhance [3 + 2] annulation of this compound?
- Methodological Answer : The N-heterocyclic carbene (NHC) activates vinyl enolates, while palladium coordinates the aziridine’s π-allyl intermediate, enabling regioselective annulation. Optimize ligand-metal pairing (e.g., Pd(OAc) with bulky NHCs) to achieve >90% stereoselectivity. Monitor intermediates via in situ IR spectroscopy .
Q. What computational methods validate this compound’s conformational dynamics and reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ring strain and transition states. Compare computed H NMR shifts with experimental data to identify dominant conformers. Molecular dynamics simulations predict solvent effects on reaction pathways .
Q. How can researchers resolve contradictions in stereochemical outcomes across dihydroxylation studies?
- Methodological Answer : Discrepancies may arise from competing syn/anti dihydroxylation pathways. Use kinetic isotopic effects (KIE) studies and enantiomeric excess (ee) analysis to identify mechanistic deviations. Cross-reference crystallographic data with proposed transition-state models .
Q. What strategies improve enantioselective access to this compound-based pyrrolidinones?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) can enforce stereocontrol. Screen chiral ligands via high-throughput experimentation (HTE) and validate via circular dichroism (CD) spectroscopy .
Q. How do solvent effects influence this compound’s ring-opening kinetics?
Q. What green chemistry approaches minimize waste in this compound synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
